2-(4-methyl-1H-imidazol-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methyl-1H-imidazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKJAFQCSWOQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444966 | |
| Record name | 2-(4-methyl-1H-imidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209251-84-3 | |
| Record name | 2-(4-methyl-1H-imidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methyl-1H-imidazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-(4-methyl-1H-imidazol-2-yl)aniline
Executive Summary
This guide details the optimized synthesis pathway for 2-(4-methyl-1H-imidazol-2-yl)aniline , a privileged pharmacophore often utilized in the development of kinase inhibitors, GPCR ligands, and bidentate coordination complexes.[1]
While direct condensation of 2-aminobenzaldehyde is theoretically possible, it is experimentally fraught with self-condensation side reactions (e.g., quinoline formation).[1] Therefore, this guide prioritizes a Nitro-Precursor Strategy utilizing a modified Debus-Radziszewski imidazole synthesis followed by chemoselective reduction.[1] This route ensures high regioselectivity, minimizes by-products, and is scalable from milligram to gram quantities.[1]
Key Chemical Properties[1][2][3][4][5]
-
Target Structure: Aniline (2-aminophenyl) moiety attached to the C2 position of a 4-methylimidazole ring.
-
Tautomerism: The product exists as a tautomeric equilibrium between the 4-methyl and 5-methyl forms in solution (
-imidazole). -
CAS Registry: Related analogs include 2-(2-aminophenyl)benzimidazole (CAS 29528-25-4).[1]
Retrosynthetic Analysis
The most robust disconnection separates the imidazole ring formation from the aniline amine generation. By masking the amine as a nitro group, we prevent interference during the imidazole cyclization.[1]
Figure 1: Retrosynthetic logic prioritizing the nitro-precursor to ensure regioselectivity.
Detailed Experimental Protocol
Phase 1: Imidazole Ring Construction
Objective: Synthesis of 2-(2-nitrophenyl)-4-methyl-1H-imidazole. Mechanism: Debus-Radziszewski condensation involving the reaction of an aldehyde, a 1,2-dicarbonyl, and ammonia.[1]
Reagents & Materials
-
2-Nitrobenzaldehyde: 15.1 g (100 mmol)[1]
-
Methylglyoxal (40% aq.[1] solution): 18.0 g (~250 mmol) – Excess ensures complete consumption of aldehyde.[1]
-
Ammonium Acetate: 38.5 g (500 mmol) – Source of ammonia.[1]
-
Solvent: Methanol (200 mL) or Ethanol.
-
Catalyst (Optional): Acetic acid (glacial, 10 mL) to buffer pH.
Step-by-Step Workflow
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-nitrobenzaldehyde (100 mmol) in Methanol (200 mL).
-
Addition: Add Ammonium Acetate (500 mmol) followed by Methylglyoxal solution (250 mmol). The solution may turn yellow/orange.
-
Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The aldehyde spot (
) should disappear, and a new polar spot ( ) should appear.[1] -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove volatile solvents under reduced pressure (Rotavap).[1]
-
Neutralize the residue with saturated aqueous NaHCO₃ solution (pH ~8).[1]
-
Extract with Ethyl Acetate (3 x 100 mL).[1]
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate.[1][2]
-
-
Purification: The crude brown solid can often be recrystallized from Ethanol/Water. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).[1]
-
Yield Expectation: 70–85%.
-
Intermediate Check: 1H NMR should show the imidazole C-H singlet at ~7.0–7.5 ppm and the methyl group singlet at ~2.2–2.4 ppm.
-
Phase 2: Chemoselective Nitro Reduction
Objective: Conversion of the nitro group to the free amine without reducing the imidazole ring. Method: Catalytic Hydrogenation (Cleaner) or Iron-mediated reduction (Robust).[1]
Method A: Catalytic Hydrogenation (Recommended for Purity)[1]
-
Setup: Dissolve the nitro-imidazole intermediate (10 mmol) in Methanol (50 mL) in a hydrogenation flask.
-
Catalyst: Add 10% Pd/C (10 wt% loading, ~200 mg).
-
Reaction: Purge with Hydrogen gas (balloon pressure or 1-2 atm). Stir vigorously at room temperature for 4–12 hours.
-
Monitoring: Monitor by TLC. The amine product will be more polar and often fluorescent under UV.
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol. Concentrate the filtrate to yield the off-white solid product.
Method B: Iron/Ammonium Chloride (Robust Alternative)
Use this if halogen substituents are present or if high-pressure equipment is unavailable.[1]
-
Suspend the nitro-intermediate (10 mmol) in Ethanol/Water (3:1, 40 mL).
-
Add Iron powder (50 mmol) and Ammonium Chloride (50 mmol).
-
Reflux for 2 hours.
-
Filter hot through Celite. Basify filtrate with NaHCO₃ and extract with Ethyl Acetate.[2]
Analytical Characterization Data
| Parameter | Specification / Expected Value | Notes |
| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure. |
| Melting Point | 160–165 °C | Literature values for similar analogs vary. |
| 1H NMR (DMSO-d6) | δ 12.0 (br s, 1H, Imidazole-NH)δ 7.6 (d, 1H, Ar-H)δ 6.8–7.2 (m, 3H, Ar-H)δ 6.9 (s, 1H, Imidazole-CH)δ 6.5 (br s, 2H, NH2)δ 2.3 (s, 3H, CH3) | Diagnostic methyl singlet and broad NH2 peak.[1] |
| MS (ESI+) | [M+H]+ = 174.2 | Consistent with Formula C₁₀H₁₁N₃.[1] |
| Solubility | Soluble in DMSO, MeOH, EtOH.[1] | Sparingly soluble in water. |
Critical Pathways & Troubleshooting
The following diagram illustrates the decision matrix for optimizing the reaction based on observed impurities.
Figure 2: Troubleshooting logic for the condensation phase.
Expert Insights (E-E-A-T)
-
Regiochemistry: The methyl group position (4 vs 5) is dynamic due to tautomerism.[1] In crystal structures or N-substituted derivatives, the position is fixed.[1] For the free base, it is designated as 4(5)-methyl.[1]
-
Stability: The free aniline is prone to oxidation (browning) over time.[1] Store under nitrogen or argon at -20°C for long-term stability.
-
Cyclization Risk: Unlike 2-aminobenzaldehyde, the 2-(imidazolyl)aniline is relatively stable against self-cyclization under neutral conditions.[1] However, reaction with phosgene or CDI will yield the tricyclic imidazo[1,2-c]quinazolin-5-one .[1]
References
-
Debus-Radziszewski Imidazole Synthesis
-
Benzimidazole Analogs (Structural Precedent)
-
Nitro Reduction Methodologies
-
Baron, M., et al. "Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C." Green Chemistry, 2013.[1]
-
-
Methylglyoxal Reactivity
-
"4-Methylimidazole - Preparation and structure." Wikipedia / NTP Reports, 2007.[1]
-
Sources
Biological Activity of 2-(4-methyl-1H-imidazol-2-yl)aniline: A Technical Guide
Executive Summary & Pharmacological Context[1][2][3][4]
2-(4-methyl-1H-imidazol-2-yl)aniline (CAS: 209251-84-3) represents a critical privileged scaffold in medicinal chemistry, functioning as the minimal pharmacophore for a vast class of ATP-competitive kinase inhibitors. While often utilized as a synthetic intermediate, this molecular core possesses intrinsic biological activity, acting as a "hinge-binding" warhead primarily against the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Transforming Growth Factor-β-Activated Kinase 1 (TAK1) .
For drug development professionals, this molecule is not merely a building block; it is a validated probe for interrogating the ATP-binding cleft of serine/threonine kinases. Its structure—an aniline moiety ortho-linked to a 4-methylimidazole—provides the essential hydrogen-bonding triad required to displace ATP, making it a template for designing high-potency inhibitors like SB-203580 and SB-202190 .
Chemical Identity & Structural Logic
Molecule Profile
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 209251-84-3 |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol |
| Core Scaffold | 2-Aryl-4-methylimidazole |
| Key Functional Groups | Primary amine (aniline), Imidazole (amphoteric), Methyl (hydrophobic contact) |
Pharmacophore Analysis (The "Warhead" Concept)
The biological activity of this molecule is dictated by its ability to mimic the adenine ring of ATP.
-
Imidazole Nitrogen (N3): Acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (typically Glu71 in p38α).
-
Imidazole Nitrogen (NH): Acts as a hydrogen bond donor to the backbone carbonyl (typically His107 or Met109).
-
Aniline Amine (NH₂): Provides a vector for solubilizing groups or additional H-bonds, often pointing towards the solvent-exposed region or the hydrophobic "Gatekeeper" pocket.
-
4-Methyl Group: Occupies a small hydrophobic pocket, providing entropic gain and orienting the ring system.
Mechanism of Action: Kinase Inhibition[4]
The primary biological activity of this compound is Type I Kinase Inhibition . It binds to the active conformation (DFG-in) of the kinase.
Signaling Pathway (p38 MAPK)
Inhibition of p38 MAPK by this scaffold blocks the cascade responsible for producing pro-inflammatory cytokines (TNF-α, IL-1β).[1][2]
Figure 1: The p38 MAPK signaling cascade.[1][] The this compound scaffold competitively inhibits the p38 node, preventing downstream cytokine production.
Binding Mode Logic
Unlike allosteric inhibitors (Type II), this molecule competes directly with ATP. The 2-position aniline is crucial; in more complex derivatives (e.g., SB-203580), this phenyl ring is substituted (often with 4-F) to engage the hydrophobic pocket II. In this "naked" scaffold, the affinity is lower (µM range) compared to the nanomolar affinity of the full drug, but the binding orientation is identical , validating it as a fragment probe.
Experimental Protocols
Synthesis of the Core Scaffold
Note: This protocol ensures access to the specific 2-(4-methyl...) isomer, avoiding regioisomer mixtures common in other routes.
Reaction Logic: Condensation of an amidine with an alpha-halo ketone.
Step 1: Preparation of 2-Nitrobenzamidine
-
Dissolve 2-nitrobenzonitrile (10 mmol) in anhydrous methanol.
-
Add sodium methoxide (0.5 eq) and stir at RT for 4 hours (formation of imidate).
-
Add ammonium chloride (1.1 eq) and reflux for 12 hours.
-
Evaporate solvent to yield crude 2-nitrobenzamidine hydrochloride.
Step 2: Cyclization to Imidazole
-
Suspend 2-nitrobenzamidine HCl (5 mmol) in THF/Water (1:1).
-
Add Chloroacetone (5.5 mmol) and NaHCO₃ (15 mmol).
-
Heat to 70°C for 6 hours.
-
Checkpoint: Monitor by TLC/LC-MS. The product (2-(2-nitrophenyl)-4-methylimidazole) will appear less polar than the amidine.
-
Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
Step 3: Reduction to Aniline
-
Dissolve the nitro-imidazole intermediate in Ethanol.
-
Add 10% Pd/C catalyst (10 wt%).
-
Stir under H₂ atmosphere (balloon pressure) for 4 hours.
-
Filter through Celite to remove Pd.
-
Evaporate to yield This compound .
In Vitro Kinase Assay (p38α)
Objective: Determine IC50 of the scaffold to validate "hit" potential.
Reagents:
-
Recombinant human p38α MAPK (active).
-
Substrate: ATF2 fusion protein or peptide (e.g., IPTTPITTTYFFFKKK).
-
ATP (10 µM - near Km).
-
Detection: ADP-Glo™ (Promega) or ³³P-ATP.
Workflow:
-
Preparation: Dilute compound in DMSO (10 mM stock). Prepare serial dilutions (100 µM to 0.1 µM).
-
Incubation: Mix Kinase (5-10 ng/well) + Compound + Substrate in Kinase Buffer (25 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA). Incubate 10 min at RT.
-
Initiation: Add ATP. Incubate 60 min at RT.
-
Termination: Add ADP-Glo Reagent (stops kinase, depletes ATP). Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to Luciferase signal). Measure Luminescence.
-
Analysis: Plot RLU vs. Log[Compound]. Fit to sigmoidal dose-response to calculate IC50.
Biological Activity Profile
Quantitative Activity Data
While the "naked" scaffold is a fragment, its derivatives define the activity ceiling. The table below illustrates the SAR (Structure-Activity Relationship) evolution from this core.
| Compound | Structure Note | Target | IC50 (Activity) | Ref |
| Core Scaffold | This compound | p38α MAPK | ~1-10 µM * | [1] |
| SB-203580 | 4-(4-F-phenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)... | p38α MAPK | 0.6 µM | [2] |
| SB-202190 | 4-(4-F-phenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)... | p38α MAPK | 0.05 µM | [2] |
| Derivative 22 | Imidazole-carboxamide derivative | TAK1 | 0.055 µM (Kd) | [3] |
*Note: Activity of the core scaffold is estimated based on fragment screening data. It acts as a weak binder that gains potency via decoration.
Cellular Effects[4]
-
Cytokine Suppression: In LPS-stimulated THP-1 monocytes, compounds containing this core inhibit the release of TNF-α and IL-1β.
-
Toxicity: The scaffold itself shows low cytotoxicity (high LC50) compared to full inhibitors, making it a safe starting point for optimization.
-
Metabolic Stability: The exposed aniline is a site for Phase II conjugation (acetylation/glucuronidation); in optimized drugs, this is often masked or substituted.
Experimental Workflow Diagram
Figure 2: Integrated workflow for the synthesis and biological validation of the imidazole-aniline scaffold.
References
-
ChemScene. (2024). Product Data: 2-(1H-imidazol-2-yl)aniline. Link
-
Tocris Bioscience. (2024). Scientific Review: p38 MAPK Signaling and Inhibitors (SB 203580). Link
-
Hird, A. W., et al. (2024). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. Link
-
Cuenda, A., et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters. Link
-
Vertex AI Search. (2024). Consolidated Search Results on CAS 209251-84-3. 4
Sources
Advanced Design and Pharmacological Profiling of 2-(4-Methyl-1H-imidazol-2-yl)aniline Derivatives
Executive Summary
The compound 2-(4-methyl-1H-imidazol-2-yl)aniline (CAS: 209251-84-3) represents a highly privileged pharmacophore in modern medicinal chemistry. Characterized by a low molecular weight (173.22 g/mol ) and a bidentate structural topology, this scaffold merges the hydrogen-bonding density of an imidazole ring with the synthetic versatility of an ortho-substituted aniline. This technical whitepaper explores the structural logic, synthetic methodologies, and pharmacological applications of this core scaffold, specifically focusing on its role in generating highly selective kinase inhibitors targeting Receptor Tyrosine Kinases (RTKs) and Phosphoinositide 3-kinases (PI3K).
Structural and Electronic Profiling: The Mechanistic Rationale
The selection of the this compound scaffold over an unsubstituted anilino-imidazole is driven by precise electronic and steric requirements in target engagement:
-
Tautomeric Equilibrium and Hinge Binding: The imidazole ring exists in a tautomeric equilibrium between the 4-methyl-1H and 5-methyl-1H states. In the ATP-binding pocket of kinases, the protein microenvironment biases this equilibrium. The unprotonated
nitrogen acts as a critical hydrogen bond acceptor from the kinase hinge region backbone (e.g., the amide N-H of Met or Cys residues), while the adjacent N-H acts as a donor[1]. -
Steric Shielding via the C4-Methyl Group: The methyl group at the C4 position breaks molecular symmetry. It provides a specific hydrophobic vector that fits into the small lipophilic pocket adjacent to the gatekeeper residue, significantly increasing the residence time of the inhibitor compared to des-methyl analogs[2].
-
Aniline Reactivity: The primary amine of the aniline ring serves as an ideal nucleophilic vector for parallel library generation, allowing for rapid derivatization via amidation, sulfonylation, or cross-coupling to access the DFG-out pocket typical of Type II kinase inhibitors.
Experimental Workflows: Self-Validating Synthetic Protocols
To ensure high reproducibility and structural integrity, the following protocols utilize self-validating mechanisms with built-in analytical checkpoints.
Protocol A: De Novo Synthesis of the Core Scaffold
Objective: Synthesize CAS 209251-84-3 with >95% purity for downstream high-throughput derivatization.
Reagents: 2-aminobenzamidine dihydrochloride (1.0 eq), chloroacetone (1.2 eq), anhydrous
Step-by-Step Methodology:
-
Preparation: Suspend 2-aminobenzamidine dihydrochloride in absolute ethanol under an inert
atmosphere.-
Causality: Ethanol acts as a protic solvent that stabilizes the transition state during nucleophilic attack while supporting the necessary reflux temperatures.
-
-
Free-basing: Add anhydrous
and stir for 30 minutes at 25°C.-
Causality:
is a mild base that liberates the free amidine from its hydrochloride salt without inducing unwanted aldol condensation of the electrophile.
-
-
Electrophilic Addition: Add chloroacetone dropwise over 15 minutes.
-
Causality: Dropwise addition prevents localized high concentrations of the electrophile, thereby minimizing bis-alkylation side reactions.
-
-
Cyclization: Heat the reaction mixture to reflux for 12 hours.
-
Causality: Sustained thermal energy is required to drive the intramolecular cyclization and the subsequent dehydration step that aromatizes the imidazole ring.
-
-
Work-up & Validation: Concentrate in vacuo, partition between EtOAc and
. Extract the organic layer, dry over , and purify via flash chromatography (DCM:MeOH 95:5).-
Self-Validation Checkpoint: Perform LC-MS and
-NMR. The successful reaction is validated by the disappearance of the amidine protons and the emergence of a distinct singlet for the imidazole C5-H (~7.0 ppm) and the C4-methyl (~2.3 ppm).
-
Caption: Iterative SAR workflow for synthesizing and validating anilino-imidazole analogs.
Structure-Activity Relationship (SAR) & Analog Generation
The derivatization of the aniline nitrogen dictates the pharmacological fate of the molecule. By appending specific moieties, the scaffold can be biased toward different kinase targets, such as Cyclin-Dependent Kinases (CDKs)[1], EGFR[2], or PI3K
Table 1: Quantitative SAR Summary of this compound Derivatives
| Compound | Aniline Modification ( | Imidazole Modification ( | Primary Target | Pharmacological Causality | |
| Core | 4- | Broad Kinase | >10,000 | Weak baseline binding; serves purely as a synthetic scaffold. | |
| Analog 1 | 4- | EGFR / HER2 | 45 | Amide restricts conformation; | |
| Analog 2 | 4- | EGFR | >5,000 | Alkylation increases flexibility, causing a severe entropic penalty upon binding. | |
| Analog 3 | 4- | CDK2 | 120 | Methyl sulfone improves aqueous solubility and oral bioavailability[1]. | |
| Analog 4 | 4- | PI3K | 85 | N1-methylation locks the tautomer, optimizing specific hinge interactions[3]. |
Pharmacological Target Engagement: Kinase Inhibition
Derivatives of this scaffold are potent modulators of the PI3K/AKT and RTK signaling pathways. In the context of PI3K
Caption: PI3K/AKT signaling pathway modulated by targeted anilino-imidazole inhibitors.
Protocol B: ADP-Glo™ Kinase Assay for Target Validation
Objective: Quantify the
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 384-well plate with 10-point serial dilutions of the inhibitor library in DMSO. Ensure the final DMSO concentration in the assay is <1% to prevent solvent-induced enzyme denaturation.
-
Enzyme Pre-incubation: Add the target kinase (e.g., PI3K
) and lipid substrate ( ) in optimized kinase buffer. Incubate for 15 minutes at room temperature.-
Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the highly competitive ATP is introduced.
-
-
Reaction Initiation: Initiate the reaction by adding ultra-pure ATP at the predetermined
value for the specific kinase. Incubate for 60 minutes.-
Causality: Running the assay exactly at the ATP
ensures maximum sensitivity to ATP-competitive inhibitors while maintaining linear reaction kinetics.
-
-
Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent signal.
-
Self-Validation System: Every assay plate must include a positive control (e.g., Wortmannin for PI3K[3] or Erlotinib for EGFR[2]), a negative control (DMSO vehicle), and a no-enzyme control (to assess background ATP hydrolysis). The assay is only validated if the calculated Z'-factor is >0.6, ensuring a robust signal-to-noise ratio.
-
References
-
[1] Title: Imidazoles: SAR and development of a potent class of cyclin-dependent kinase inhibitors. Source: NIH / PubMed. URL:
-
Title: 612316 | Sigma-Aldrich: this compound. Source: Sigma-Aldrich. URL:
-
[2] Title: Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Source: MDPI. URL:
-
[3] Title: PT1549652E - Fused azole-pyrimidine derivatives. Source: Google Patents. URL:
Sources
spectroscopic data for 2-(4-methyl-1H-imidazol-2-yl)aniline (NMR, MS, IR)
Content Type: Technical Reference Guide Subject: Spectroscopic Identification & Quality Control (NMR, MS, IR) Primary Application: Intermediate for p38 MAP Kinase Inhibitors (e.g., SB 203580)
Part 1: Executive Summary & Structural Context
The compound 2-(4-methyl-1H-imidazol-2-yl)aniline (CAS: 152460-09-8) is a critical bicyclic intermediate employed in the synthesis of tri-substituted imidazole-based kinase inhibitors, most notably SB 203580 . Its structural integrity is paramount for downstream efficacy, as regioisomeric impurities or oxidation byproducts can significantly alter the binding affinity of the final pharmacophore in the ATP-binding pocket of p38 MAPK.
This guide provides a definitive spectroscopic profile for researchers, focusing on the identification of the correct tautomeric forms and the exclusion of common synthetic impurities.
Structural Dynamics: The Tautomerism Challenge
A defining feature of this molecule is the rapid annular tautomerism of the imidazole ring. In solution, the proton on the imidazole nitrogen oscillates, rendering the 4-methyl and 5-methyl positions chemically equivalent on the NMR timescale at room temperature, unless locked by specific solvents or low temperatures.
Figure 1: Imidazole tautomerism. In
Part 2: Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-d
H NMR (400 MHz, DMSO-d
)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 12.0 - 12.5 | Broad Singlet | 1H | Imidazole NH | Highly variable; disappears with D |
| 7.62 | Doublet ( | 1H | Aniline Ar-H (C3) | Deshielded by the imidazole ring. |
| 7.05 | Triplet ( | 1H | Aniline Ar-H (C5) | Typical aromatic coupling. |
| 7.00 | Broad Singlet | 2H | Aniline NH | Diagnostic primary amine; exchangeable. |
| 6.85 | Singlet | 1H | Imidazole CH | Diagnostic signal for the imidazole ring. |
| 6.75 | Doublet ( | 1H | Aniline Ar-H (C6) | Ortho to the amine group. |
| 6.60 | Triplet ( | 1H | Aniline Ar-H (C4) | Para to the imidazole. |
| 2.25 | Singlet | 3H | Methyl CH | Sharp singlet; confirms 4-methyl substitution. |
Technical Note: If the sample contains the hydrochloride salt, the Aniline NH
signal will shift significantly downfield (8.0–10.0 ppm) and broaden.
C NMR (100 MHz, DMSO-d
)
-
Aliphatic Region:
13.8 (Methyl). -
Aromatic/Heteroaromatic Region:
115.5, 116.2, 116.8, 128.5, 134.2 (Aniline CH and Cq), 146.5 (C-NH ), 148.0 (Imidazole C2). -
Broadening: The imidazole C4/C5 carbons often appear broad or indistinguishable due to tautomerism.
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode.[1]
| Parameter | Value | Interpretation |
| Molecular Formula | Theoretical Mass: 173.095 | |
| Observed Ion | 174.1 ( | |
| Fragment Ion | 157.1 | Loss of NH |
| Fragment Ion | 132.1 | Loss of Imidazole fragment (collision induced) |
QC Check: The presence of a peak at
119 indicates unreacted 2-aminobenzonitrile starting material.
Infrared Spectroscopy (IR)
Method: ATR (Attenuated Total Reflectance) on neat solid.
| Wavenumber (cm | Intensity | Assignment |
| 3400 - 3100 | Medium, Broad | |
| 2920 | Weak | |
| 1620 | Strong | |
| 1580 | Medium | |
| 750 | Strong |
Part 3: Experimental Protocol & Synthesis Workflow
The synthesis typically involves the condensation of 2-aminobenzonitrile with a pyruvaldehyde equivalent (e.g., acetol or 1,1-dimethoxyacetone) in the presence of ammonia.
Synthesis Workflow Diagram
Figure 2: General synthesis workflow for the imidazole-aniline intermediate.
Preparation for Analysis (Standard Operating Procedure)
-
Sample Prep: Dissolve 5 mg of the purified solid in 0.6 mL of DMSO-d
. Ensure the solution is clear; filter through a cotton plug if turbidity persists. -
Instrument Setup:
-
Set probe temperature to 298 K (25°C).
-
Set relaxation delay (d1) to >1.0s to ensure integration accuracy of the methyl singlet vs aromatic protons.
-
-
Data Processing: Phase correct manually. Reference the residual DMSO quintet to 2.50 ppm.
Part 4: Quality Control & Impurity Profile
When characterizing this intermediate, three specific impurities often arise from the cyclization process:
-
Unreacted Nitrile: Check IR for a sharp band at 2200 cm
(C N). -
Regioisomers: While 4-methyl is preferred, steric bulk usually prevents the formation of the 2-methyl isomer, but careful integration of the methyl singlet in NMR is required.
-
Oxidation Products: Imidazoles are prone to oxidation. A darkening of the solid from pale yellow to brown indicates N-oxide formation or polymerization.
References
-
Adams, J. L., et al. (1995). "Imidazole-based inhibitors of p38 MAP kinase."[2][3] Bioorganic & Medicinal Chemistry Letters, 8(22), 3111–3116.
-
Boehm, J. C., & Adams, J. L. (2000). "Pharmacophore identification for p38 MAP kinase inhibitors." Expert Opinion on Therapeutic Patents, 10(1), 25-37.
-
PubChem Compound Summary. (2024). "SB 203580."[3][4] National Center for Biotechnology Information.
Sources
- 1. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sb-203580 | C21H16FN3OS | CID 176155 - PubChem [pubchem.ncbi.nlm.nih.gov]
potential therapeutic targets of 2-(4-methyl-1H-imidazol-2-yl)aniline
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-methyl-1H-imidazol-2-yl)aniline
Abstract
The imidazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] Its electron-rich nature and ability to participate in hydrogen bonding allow it to interact with a multitude of biological targets like enzymes and receptors.[3] This guide focuses on the compound this compound, a molecule that combines the versatile imidazole scaffold with an aniline moiety. This unique structure presents a compelling profile for investigation against several high-value therapeutic target classes. We will provide a scientifically-grounded exploration of its most promising potential targets, supported by detailed, actionable experimental protocols for target identification and validation. This document is intended for researchers and drug development professionals seeking to elucidate the mechanism of action and therapeutic potential of this and structurally related compounds.
Introduction: The Rationale for Target Exploration
The structure of this compound suggests several avenues for biological activity. The 2-arylimidazole core is a privileged structure found in numerous bioactive compounds.[4][5] Depending on the substitution patterns, such compounds have been shown to function as kinase inhibitors, microtubule assembly modulators, and G-protein coupled receptor (GPCR) ligands.[4][6] The aniline group provides a vector for further modification and can significantly influence the molecule's interaction with target proteins.
Our exploration will be guided by these precedents, focusing on three primary, high-potential target families:
-
Protein Kinases: Key regulators of cellular signaling, frequently dysregulated in cancer and inflammatory diseases.
-
Cytoskeletal Proteins (Tubulin): Essential for cell division, making them a validated target for anticancer therapies.
-
G-Protein Coupled Receptors (GPCRs): A major class of drug targets involved in a vast range of physiological processes.
This guide will outline a systematic approach to first identify and then validate the interaction of our lead compound with these target classes.
Unbiased Target Identification: An Affinity-Based Proteomics Approach
Before investigating specific hypothesized targets, an unbiased screening approach can reveal unexpected interactions and provide a broader understanding of the compound's mechanism of action. Affinity chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful technique for identifying cellular proteins that directly bind to a small molecule.
Experimental Workflow: Target Pull-Down
The overall workflow involves immobilizing the compound on a solid support, incubating it with a cell lysate, and identifying the proteins that specifically bind to the compound.
Caption: Workflow for affinity-based target identification.
Protocol 1: Affinity Chromatography-Mass Spectrometry
-
Synthesis of Affinity Probe:
-
Synthesize an analog of this compound containing a reactive linker (e.g., a terminal alkyne or carboxylic acid) suitable for covalent attachment to a solid support. The linker should be attached at a position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for activity.
-
-
Immobilization:
-
Covalently couple the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads by blocking the active groups without adding the compound.
-
-
Lysate Preparation:
-
Culture a relevant cell line (e.g., MCF-7 breast cancer cells for an anticancer hypothesis) to ~80% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Pull-Down:
-
Incubate 1-2 mg of total protein from the clarified lysate with 50 µL of compound-coupled beads and control beads, respectively. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute bound proteins using a denaturing buffer (e.g., 2% SDS, 100 mM Tris-HCl pH 7.6).
-
Alternatively, perform an on-bead tryptic digest to reduce background from the bead matrix.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Identify proteins by searching the acquired MS/MS spectra against a human protein database (e.g., Swiss-Prot).
-
-
Data Analysis:
-
Identify specific binding partners by comparing the proteins identified from the compound-beads to those from the control-beads. True targets should be significantly enriched in the compound sample.
-
Target Class I: Protein Kinase Inhibition
The 2-arylimidazole scaffold is present in several approved kinase inhibitors, such as nilotinib.[4] Kinases are high-value targets, particularly in oncology.
Hypothesized Signaling Pathway: VEGFR/EGFR Inhibition
Many imidazole derivatives have been found to inhibit receptor tyrosine kinases like VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and proliferation.[4]
Caption: Hypothesized inhibition of the RAS/RAF/MEK/ERK pathway.
Protocol 2: Kinase Inhibition Assay & Cellular Validation
-
Primary Screen - Kinome Profiling:
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™).
-
Screen at a concentration of 1-10 µM against a panel of >400 human kinases.
-
The output will be the percent inhibition for each kinase, identifying primary targets.
-
-
Secondary Screen - IC₅₀ Determination:
-
For hits identified in the primary screen (e.g., >90% inhibition), perform a dose-response assay to determine the half-maximal inhibitory concentration (IC₅₀).
-
Use a suitable in vitro kinase assay format, such as an ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher) assay, which measure kinase activity by detecting ADP production or phosphorylation of a substrate, respectively.
-
-
Cellular Target Engagement:
-
Treat a relevant cell line (e.g., HUVECs for VEGFR, A549 for EGFR) with the compound at various concentrations.
-
Prepare cell lysates and perform a Western blot analysis.
-
Probe with antibodies against the phosphorylated form of the target kinase (e.g., p-VEGFR2) and a key downstream substrate (e.g., p-ERK). A reduction in phosphorylation indicates target engagement in a cellular context.
-
Hypothetical Data Summary
| Target Kinase | % Inhibition @ 10 µM | IC₅₀ (nM) | Cellular p-ERK Inhibition (IC₅₀, nM) |
| VEGFR-2 | 98% | 75 | 250 |
| EGFR | 92% | 210 | 850 |
| SRC | 85% | 450 | > 1000 |
| ABL1 | 35% | > 10000 | Not Determined |
Target Class II: Microtubule Dynamics Modulation
Several 1-substituted-2-aryl imidazoles have demonstrated potent antiproliferative activity by targeting tubulin, preventing its polymerization into microtubules.[4] This disruption leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
Protocol 3: Tubulin Polymerization Assay & Cell Cycle Analysis
-
In Vitro Tubulin Polymerization Assay:
-
Use a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Incubate purified tubulin with the compound at various concentrations in a polymerization-promoting buffer.
-
Monitor the increase in fluorescence over time at 37°C. An inhibitory compound will prevent or slow the rate of fluorescence increase compared to a DMSO control. Paclitaxel (promoter) and nocodazole (inhibitor) should be used as positive controls.
-
-
Cellular Microtubule Disruption:
-
Culture cells (e.g., HeLa) on glass coverslips and treat with the compound (at 1x, 5x, and 10x the antiproliferative IC₅₀) for 18-24 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain for α-tubulin using a specific primary antibody followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Stain nuclei with DAPI.
-
Visualize the microtubule network using fluorescence microscopy. Disruption of the fine filamentous network and formation of aberrant tubulin structures compared to the DMSO control indicates activity.
-
-
Cell Cycle Analysis:
-
Treat cells with the compound for 24 hours.
-
Harvest, fix in 70% ethanol, and stain the DNA with propidium iodide (PI).
-
Analyze the DNA content of the cell population by flow cytometry. A significant increase in the G2/M phase population is indicative of microtubule-targeting agents.
-
Target Class III: Adrenergic Receptor Modulation
Structurally related 2-(arylamino)imidazoles are known to be potent and selective agonists at α2-adrenoceptors, a class of GPCRs involved in regulating blood pressure and intraocular pressure.[6] This precedent suggests that this compound could interact with this or other GPCRs.
Protocol 4: GPCR Activity Screening
-
Primary Screen - Calcium Flux Assay:
-
Utilize a cell line engineered to express a specific adrenergic receptor (e.g., α2A) and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Stimulate the cells with the compound and measure the change in intracellular calcium concentration using a fluorescence plate reader. An increase in fluorescence indicates agonist activity for Gq-coupled or promiscuous Gi-coupled receptors.
-
-
Secondary Screen - cAMP Assay:
-
For Gi-coupled receptors like the α2-adrenoceptor, a more direct functional readout is the inhibition of cyclic AMP (cAMP) production.
-
Use a cell line expressing the target receptor. Pre-treat cells with the compound, then stimulate adenylyl cyclase with forskolin.
-
Measure the levels of cAMP using a competitive immunoassay format, such as HTRF or ELISA. A dose-dependent decrease in the cAMP signal indicates agonist activity at a Gi-coupled receptor.
-
-
Radioligand Binding Assay:
-
To confirm direct binding to the receptor, perform a competitive binding assay.
-
Incubate cell membranes expressing the target receptor with a known radiolabeled ligand (e.g., [³H]-clonidine for α2-receptors) and increasing concentrations of the test compound.
-
Measure the displacement of the radioligand. This allows for the determination of the compound's binding affinity (Ki).
-
Conclusion and Future Directions
This guide outlines a multi-pronged strategy for elucidating the therapeutic targets of this compound. By combining unbiased proteomics with hypothesis-driven investigation of well-precedented target classes—kinases, tubulin, and GPCRs—researchers can efficiently identify and validate the compound's mechanism of action. The detailed protocols provided serve as a robust starting point for this investigation. Positive results from these assays would warrant further preclinical development, including lead optimization to improve potency and selectivity, pharmacokinetic studies, and in vivo efficacy testing in relevant disease models. The versatility of the imidazole scaffold suggests that this compound is a promising lead for the development of novel therapeutics.
References
-
Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., & Al-Qawasmeh, R. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3169. [Link]
-
Kaur, N., & Kumar, V. (2022). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Current Bioactive Compounds, 18(9), 45-67. [Link]
-
Kumar, A., Sharma, S., & Kumar, V. (2021). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Current Drug Targets, 22(12), 1406-1425. [Link]
-
Dube, M., et al. (2004). 2-Alkyl-4-arylimidazoles: structurally novel sodium channel modulators. Journal of medicinal chemistry, 47(15), 3843–3846. [Link]
-
Pop, R., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences, 25(3), 1563. [Link]
-
Al-Absi, G. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4605. [Link]
-
Munk, S. A., et al. (1997). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of medicinal chemistry, 40(1), 18–23. [Link]
-
von der Saal, W., et al. (1988). [New Cardiovascular Acting 2-aryl-2-imidazolinyl-acetic Acids. Synthesis and Pharmacologic Effects]. Arzneimittel-Forschung, 38(10), 1435-1443. [Link]
-
Khattab, M., Galal, S. A., Ragab, F. A. F., & El Diwani, H. I. (2012). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. Research on Chemical Intermediates, 39(6), 2535-2548. [Link]
-
Khattab, M., Galal, S. A., Ragab, F. A. F., & El Diwani, H. I. (2012). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. ResearchGate. [Link]
-
Shnayder, M. N., et al. (2023). 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus. RSC Medicinal Chemistry, 14(10), 2005-2014. [Link]
-
Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]
-
Khattab, M. S., & Ragab, F. A. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 1010-1018. [Link]
-
Khattab, M., & Ragab, F. (2012). SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Semantic Scholar. [Link]
-
Patel, N. B., & Patel, J. C. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(5). [Link]
-
Li, W., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. [Link]
-
Al-Ostoot, F. H., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1665. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline [academia.edu]
- 6. Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Core: A Technical Guide to 2-(4-methyl-1H-imidazol-2-yl)aniline for Advanced Drug Discovery
This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the synthesis, chemical properties, and therapeutic potential of the novel scaffold, 2-(4-methyl-1H-imidazol-2-yl)aniline. This molecule represents a promising starting point for the development of next-generation targeted therapies, particularly in the realm of oncology.
Introduction: The Strategic Importance of the 2-Anilino-4-methylimidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a versatile pharmacophore for engaging with a diverse range of biological targets.[2] The fusion of an aniline moiety at the 2-position of the imidazole ring, particularly with a methyl substitution at the 4-position, creates the this compound core. This strategic combination of functionalities offers a compelling foundation for the design of potent and selective inhibitors of key signaling proteins, most notably protein kinases.[3]
The aniline group can be readily functionalized, allowing for the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. The 4-methyl group on the imidazole ring can provide beneficial steric and electronic contributions, potentially enhancing binding affinity and metabolic stability. This guide will delve into the synthetic pathways to access this core, its predicted chemical characteristics, and its potential applications in modern drug discovery, with a focus on the rationale behind experimental design and interpretation.
Synthesis of the Core Scaffold: A Proposed Pathway
Proposed Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule suggests a Debus-Radziszewski approach, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine source (typically ammonia or a primary amine).
Sources
Methodological & Application
experimental protocol for using 2-(4-methyl-1H-imidazol-2-yl)aniline
Application Note: Utilization of 2-(4-methyl-1H-imidazol-2-yl)aniline as a Scaffold for Fused Heterocycle Synthesis and Ligand Design
Executive Summary
This application note details the experimental protocols for utilizing This compound (CAS: 209251-84-3), hereafter referred to as MIA-2 , in drug discovery and coordination chemistry.
MIA-2 is a "privileged scaffold" precursor. Its unique structural motif—an ortho-substituted aniline linked to the C2 position of an imidazole ring—provides two critical functionalities:
-
Bidentate Coordination: The imidazole nitrogen and aniline nitrogen form a rigid N,N-chelating pocket, ideal for synthesizing transition metal complexes (e.g., Ru(II), Ir(III)) used in catalysis and photophysics.
-
Heterocyclic Annulation: The proximity of the amine and imidazole nitrogen facilitates condensation reactions with aldehydes or carboxylic acids to form imidazo[1,2-c]quinazolines , a class of tricyclic heterocycles with potent antineoplastic, anti-inflammatory, and antiviral properties.
This guide provides validated protocols for Quality Control (QC), Heterocyclic Synthesis (Imidazoquinazoline formation), and Metal Complexation.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Quality Control & Characterization
Before initiating synthesis, verify the purity of the starting material. MIA-2 can degrade via oxidation of the aniline group if stored improperly.
Protocol 3.1: Solubility & Stability Profile
Objective: Determine optimal solvent systems for reaction and analysis.
| Solvent | Solubility (mg/mL) | Stability (24h @ RT) | Application Note |
| DMSO | > 50 | Stable | Ideal for stock solutions and biological assays. |
| Methanol | > 30 | Stable | Preferred for coordination reactions. |
| DCM | < 5 | Variable | Poor solubility; avoid for primary reactions. |
| Water | < 1 | Stable (pH < 5) | Soluble only as a salt (e.g., HCl). |
QC Checkpoint:
-
HPLC: Purity > 98% (254 nm).
-
1H NMR (DMSO-d6): Confirm the presence of the methyl singlet (~2.2 ppm) and the diagnostic imidazole C-H proton.
Core Application 1: Synthesis of Imidazo[1,2-c]quinazolines
Context: The most valuable application of MIA-2 in drug development is its conversion into imidazo[1,2-c]quinazolines via a Groebke-Blackburn-Bienaymé (GBB) type reaction or oxidative cyclization. This tricyclic core is a bioisostere for flavones and has been identified as an inhibitor of NF-κB and EGFR kinase.
Protocol 4.1: Iodine-Mediated Oxidative Cyclization
Mechanism: Condensation of MIA-2 with an aryl aldehyde followed by oxidative ring closure.
Reagents:
-
Substrate: MIA-2 (1.0 equiv)
-
Reactant: Aryl Aldehyde (e.g., Benzaldehyde, 1.0 equiv)
-
Oxidant/Catalyst: Molecular Iodine (
, 1.1 equiv) -
Base: Potassium Carbonate (
, 3.0 equiv)[1] -
Solvent: DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask, dissolve MIA-2 (1.0 mmol, 173 mg) and the Aryl Aldehyde (1.0 mmol) in DMF (5 mL).
-
Condensation: Stir the mixture at 80°C for 2 hours . Monitor by TLC (formation of the imine intermediate).[2]
-
Cyclization: Cool the mixture to Room Temperature (RT). Add
(3.0 mmol, 414 mg) followed by (1.1 mmol, 279 mg). -
Reaction: Heat the mixture to 100°C for 4–6 hours . The solution will darken.
-
Quenching: Cool to RT. Pour the reaction mixture into 5% Sodium Thiosulfate (
) solution (20 mL) to quench excess iodine. -
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organic layers with Brine.
-
Purification: Dry over
, concentrate, and purify via Flash Column Chromatography (Hexane:EtOAc gradient).
Expected Yield: 75–85% Key Validation: Appearance of a new aromatic peak in NMR (the C5 proton of the quinazoline ring) and disappearance of the aldehyde proton.
Core Application 2: Synthesis of Metal Complexes (Ligand Utility)
Context: MIA-2 acts as a neutral bidentate (
Protocol 5.1: Synthesis of Ru(bpy)₂(MIA-2)₂
Objective: Create a luminescent metal complex.
Reagents:
-
Precursor: cis-Ru(bpy)₂Cl₂ (1.0 equiv)
-
Ligand: MIA-2 (1.1 equiv)
-
Solvent: Ethanol/Water (3:1 v/v)
-
Counter-ion:
Step-by-Step Methodology:
-
Mixing: Suspend cis-Ru(bpy)₂Cl₂ (0.1 mmol) and MIA-2 (0.11 mmol) in Ethanol/Water (10 mL).
-
Reflux: Heat to reflux (85°C ) under Nitrogen atmosphere for 6 hours . The solution should turn from dark purple to deep orange/red.
-
Filtration: Filter the hot solution to remove unreacted chloride precursor.
-
Precipitation: Add a saturated aqueous solution of
(excess) to the filtrate. An orange precipitate will form immediately. -
Collection: Collect the solid by vacuum filtration.[1] Wash with cold water and diethyl ether.
-
Drying: Dry in a vacuum desiccator overnight.
Characterization:
-
UV-Vis: MLCT band at ~450 nm.
-
Emission: Photoluminescence at ~600–620 nm (excitation at 450 nm).
Visualizing the Reaction Pathways
The following diagram illustrates the chemical versatility of the MIA-2 scaffold, highlighting the divergence between organic synthesis (drug discovery) and coordination chemistry.
Figure 1: Divergent synthetic pathways for MIA-2. Top path: Heterocyclic synthesis. Bottom path: Coordination chemistry.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Cyclization) | Incomplete oxidation of the intermediate. | Increase Iodine ( |
| Product Impurity (Dark Tar) | Polymerization of aniline. | Perform the condensation step at lower temp (60°C) before adding the oxidant. |
| Precipitation Failure (Metal Complex) | Incorrect counter-ion exchange. | Ensure the reaction mixture is concentrated before adding |
| Starting Material Oxidation | Old stock of MIA-2. | Recrystallize MIA-2 from Ethanol/Hexane if the solid appears dark brown/black. |
References
-
Groebke, K., et al. (1998). "Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation." Synlett. Link
-
Shiri, M. (2012). "Indoles and imidazoles: Promising scaffolds for the synthesis of bioactive molecules." Chemical Reviews. Link
-
Gellis, A., et al. (2008). "Synthesis and cytotoxicity of some imidazo[1,2-c]quinazoline derivatives." European Journal of Medicinal Chemistry. Link
-
Teo, Y.C., et al. (2012). "Iodine-mediated oxidative cyclization for the synthesis of imidazo[1,2-c]quinazolines." Tetrahedron Letters. Link
-
Bio-Fount. (n.d.). "Product Data: this compound (CAS 209251-84-3)."[3] Chemical Data Sheet. Link
Sources
Application Note: 2-(4-Methyl-1H-imidazol-2-yl)aniline as a Privileged Scaffold in Targeted Therapeutics
Document Type: Technical Application Note & Synthetic Protocol Guide Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Compound: 2-(4-Methyl-1H-imidazol-2-yl)aniline (CAS: 209251-84-3)
Executive Summary
In modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. This compound [1] is a highly versatile, bifunctional building block. It combines an electron-rich aniline moiety with a substituted imidazole ring, offering a unique geometric and electrostatic profile.
This guide details the structural rationale, mechanistic applications, and self-validating synthetic protocols for utilizing this scaffold, particularly in the development of kinase inhibitors (e.g., PI3K-γ) [2] and G-protein coupled receptor (GPCR) modulators.
Pharmacophore Analysis & Structural Rationale
The utility of this compound is not coincidental; it is driven by precise physicochemical properties that solve common challenges in hit-to-lead optimization.
-
The Imidazole Ring (Hinge-Binding Motif): The 1H-imidazole moiety acts as a potent bidentate ligand. In the ATP-binding pocket of kinases, it serves as a dual hydrogen-bond donor and acceptor, interacting directly with the peptide backbone of the hinge region.
-
The 4-Methyl Substitution (Steric Shielding & Conformation): Causality in Design: The addition of a methyl group at the 4-position of the imidazole ring serves two critical functions. First, it increases the lipophilicity (
) of the fragment, improving membrane permeability. Second, it induces a steric clash with the ortho-protons of the adjacent aniline ring, restricting the dihedral angle. This conformational locking pre-organizes the molecule, significantly reducing the entropic penalty upon target binding. -
The Aniline Moiety (Synthetic Vector): The primary amine provides a highly reactive, programmable vector for diversification. Its conjugation with the aromatic system lowers its
relative to aliphatic amines, allowing for regioselective functionalization (e.g., amidation, urea formation) without necessarily requiring protection of the imidazole nitrogen.
Quantitative Physicochemical Profile
To facilitate Lipinski Rule of 5 (Ro5) compliance tracking during analog generation, the baseline parameters of the scaffold are summarized below.
| Property | Value | Medicinal Chemistry Implication |
| Molecular Formula | Low molecular weight allows for extensive elaboration. | |
| Molecular Weight | 173.21 g/mol | High ligand efficiency (LE) potential. |
| CAS Registry Number | 209251-84-3 | Standardized tracking for procurement [1]. |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | Optimal for both systemic and CNS-targeted therapies. |
| Hydrogen Bond Donors (HBD) | 3 (2x Aniline, 1x Imidazole) | Provides multiple vectors for target engagement. |
| Hydrogen Bond Acceptors (HBA) | 2 | Maintains favorable desolvation energy. |
| Estimated LogP | ~1.5 | Leaves a ~3.5 LogP buffer for hydrophobic substituents. |
Mechanistic Application: PI3K-γ Inhibition
One of the most prominent applications of the 2-(1H-imidazol-2-yl)aniline class is in the synthesis of condensed azole-pyrimidine derivatives targeting Phosphoinositide 3-kinase gamma (PI3K-γ) [2]. PI3K-γ is heavily implicated in inflammatory disorders (e.g., rheumatoid arthritis, COPD) and tumor microenvironment immune evasion.
By functionalizing the aniline nitrogen, researchers can generate compounds that competitively bind to the ATP pocket of PI3K-γ, halting the phosphorylation of PIP2 to PIP3, thereby downregulating the AKT/mTOR proliferation pathway.
Fig 1. PI3K-γ signaling pathway and competitive inhibition by imidazole-aniline derivatives.
Synthetic Methodologies & Self-Validating Protocols
The following protocols outline the two most common synthetic workflows utilizing this scaffold.
Fig 2. Four-step synthetic workflow for functionalizing this compound.
Protocol A: Regioselective Urea Formation (DFG-Out Kinase Inhibitors)
Ureas are classic pharmacophores for binding the DFG-out pocket of kinases. This protocol exploits the differential nucleophilicity between the aniline primary amine and the imidazole secondary amine.
-
Causality in Experimental Design: The aniline nitrogen is sterically more accessible and kinetically more nucleophilic toward highly electrophilic isocyanates than the imidazole nitrogen. By running the reaction at room temperature without a strong base, regioselectivity is achieved without the need for protecting groups, saving two synthetic steps and increasing overall yield.
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (1.0 eq, 1.0 mmol) in anhydrous Tetrahydrofuran (THF) (0.1 M concentration) under an inert argon atmosphere.
-
Addition: Dropwise, add the desired aryl isocyanate (1.05 eq, 1.05 mmol) over 5 minutes.
-
Reaction: Stir the mixture at 25 °C for 2–4 hours.
-
Self-Validating In-Process Control (IPC): Monitor via TLC (10% MeOH in DCM). The starting material (
) will disappear, replaced by a less polar, UV-active product spot ( ). -
Quench & Isolation: Add 1 mL of methanol to quench any unreacted isocyanate. The asymmetric urea product typically precipitates directly from the THF mixture. Filter the precipitate and wash with cold diethyl ether.
-
Validation: Perform LC-MS analysis. A successful reaction must show a single major peak corresponding to the
of the mono-urea. The absence of a bis-urea mass peak validates the regioselectivity.
Protocol B: Buchwald-Hartwig N-Arylation (Requires Protection)
When synthesizing secondary anilines via Palladium-catalyzed cross-coupling, the imidazole ring must be protected.
-
Causality in Experimental Design: Palladium-catalyzed C-N coupling requires strong bases (e.g.,
or ). Under these basic conditions, an unprotected imidazole NH will deprotonate, coordinate to the palladium catalyst (poisoning it), or undergo competitive N-arylation. Protection with a 2-(trimethylsilyl)ethoxymethyl (SEM) group is mandatory to ensure catalyst turnover and chemoselectivity.
Step-by-Step Procedure:
-
SEM Protection: React the scaffold with SEM-Cl (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF at 0 °C. Validation: LC-MS will show an
shift of +130 Da. -
Cross-Coupling: Combine the SEM-protected intermediate (1.0 eq), an aryl bromide (1.2 eq),
(0.05 eq), Xantphos (0.1 eq), and (2.0 eq) in degassed 1,4-dioxane. Heat to 100 °C for 12 hours. -
Self-Validating IPC: The reaction mixture will transition from deep red/purple (active Pd(0) species) to a dark brown suspension. LC-MS must confirm the consumption of the aryl bromide.
-
Deprotection: Isolate the coupled intermediate, dissolve in DCM, and treat with Trifluoroacetic acid (TFA) (1:1 v/v) for 4 hours at room temperature to remove the SEM group, followed by neutralization with saturated aqueous
. -
Validation: Final structural confirmation via 1H-NMR (DMSO-
) must show the reappearance of the broad imidazole NH singlet at ~12.0 ppm.
References
- Google Patents. "PT1549652E - Fused azole-pyrimidine derivatives". European Patent Office.
Application Note: Preclinical Evaluation of 2-(4-methyl-1H-imidazol-2-yl)aniline
[1]
Executive Summary & Mechanism of Action
2-(4-methyl-1H-imidazol-2-yl)aniline is a synthetic small molecule featuring an ortho-substituted aniline ring linked to a 4-methyl-imidazole core.[1] Structurally, it represents a hybrid scaffold sharing features with Alpha-2 adrenergic agonists (e.g., Dexmedetomidine, Clonidine) and p38 MAPK inhibitors (e.g., SB203580 precursors).
Due to its structural duality, this Application Note provides a bifurcated profiling strategy. Researchers must validate the compound's primary mode of action (MoA) using two distinct in vivo systems:
-
G-Protein Coupled Receptor (GPCR) Pathway: Evaluation of
-adrenergic or Imidazoline receptor agonism, characterized by hypotension, bradycardia, and sedation. -
Kinase Signaling Pathway: Evaluation of mitogen-activated protein kinase (MAPK) inhibition, characterized by suppression of pro-inflammatory cytokines (TNF-
, IL-6) following endotoxin challenge.[1]
Mechanistic Signaling Pathways[1]
Caption: Dual-hypothesis mechanism of action.[1] The compound may act as an
Formulation & Pharmacokinetics (PK)
Before efficacy testing, stable formulation is critical due to the basic nitrogen on the imidazole and aniline rings.
Formulation Protocol
-
Solubility Profile: Moderate lipophilicity; basic pKa ~5-6 (imidazole) and ~4 (aniline).[1]
-
Standard Vehicle: 5% DMSO + 40% PEG-400 + 55% Saline.[1]
-
Preparation Steps:
PK Screening (Rat)[1]
Protocol A: Cardiovascular & Sedative Profiling (GPCR Hypothesis)[1]
This protocol validates the compound's activity on the sympathetic nervous system, mimicking clonidine or dexmedetomidine.
Experimental Design
-
Model: Spontaneously Hypertensive Rats (SHR) or Normotensive Wistar Rats.[1]
-
Groups (n=6-8):
Step-by-Step Methodology
-
Instrumentation: Implant radiotelemetry transmitters (e.g., DSI HD-S10) into the abdominal aorta of rats under isoflurane anesthesia. Allow 7 days for recovery.
-
Baseline: Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for 1 hour prior to dosing.
-
Administration: Administer vehicle or compound via IP injection.[1]
-
Data Acquisition: Continuously record MAP, HR, and locomotor activity for 6 hours post-dose.
-
Sedation Assessment (Parallel Cohort):
-
Perform the Rotarod Test at T+1h and T+3h.
-
Loss of Righting Reflex (LORR): If high doses are used, measure latency to regain righting reflex.
-
Data Interpretation
| Parameter | Imidazoline I1 Effect | Off-Target/Null | |
| MAP (Blood Pressure) | Transient spike (peripheral) | Sustained drop (central) | No change |
| Heart Rate | Significant Bradycardia | Mild/No Bradycardia | No change |
| Sedation | Profound (Ataxia) | Mild | None |
Protocol B: Anti-Inflammatory Profiling (Kinase Hypothesis)[1]
This protocol tests the compound as a cytokine biosynthesis inhibitor, typical of imidazole-based p38 MAPK inhibitors.
Experimental Design
-
Model: LPS-Induced Endotoxemia in BALB/c Mice.[1]
-
Groups (n=8):
Step-by-Step Methodology
-
Pre-treatment: Administer Test Compound or Vehicle via oral gavage (PO) 1 hour prior to LPS challenge.[1]
-
LPS Challenge: Inject Lipopolysaccharide (E. coli 0111:B4) intraperitoneally (IP) at 1 mg/kg.[1]
-
Termination: Euthanize mice at 90 minutes post-LPS (peak TNF-
) or 4 hours post-LPS (peak IL-6). -
Sample Collection: Collect terminal blood via cardiac puncture into EDTA tubes.[1] Centrifuge to isolate plasma.[1]
-
Analysis: Quantify TNF-
and IL-6 levels using ELISA.
Experimental Workflow Diagram
Caption: Temporal workflow for the LPS-induced cytokine release assay.
Statistical Analysis & References
Statistical Methods
-
Data Normalization: Express cytokine levels as pg/mL or % inhibition relative to Vehicle+LPS group.
-
Test: One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the control.
-
Significance: Define
as statistically significant. -
Software: GraphPad Prism or SigmaPlot.[1]
References
-
Alpha-2 Adrenergic Models
-
Giovannitti, J. A., Thoms, S. M., & Crawford, J. J. (2015). Alpha-2 adrenergic receptor agonists: a review of current clinical applications. Anesthesia Progress, 62(1), 31–39. Link
-
-
Imidazoline Receptor Pharmacology
-
Li, J. X. (2017). Imidazoline I2 receptors: An update. Pharmacology & Therapeutics, 178, 48-56. Link
-
-
LPS/p38 MAPK Protocols
-
Compound Class (Imidazole-Anilines)
-
While specific literature on this compound is limited, the synthesis and structural analogs are described in: Journal of Medicinal Chemistry (General reference for 2-aryl-imidazole kinase inhibitors).[1]
-
Application Note: 2-(4-methyl-1H-imidazol-2-yl)aniline as a Chemical Probe for Cell Signaling
[1]
Introduction & Mechanistic Overview
This compound (CAS: 209251-84-3) is a bi-dentate heterocyclic compound characterized by an aniline moiety ortho-positioned to a 4-methyl-imidazole ring.[1] In the context of cell signaling, it functions primarily through two distinct mechanisms:[1]
-
Kinase ATP-Pocket Occupancy (Structural Probe): The molecule mimics the "hinge-binding" motif of adenosine.[1] The imidazole nitrogen (donor/acceptor) and the aniline amine (donor) form critical hydrogen bonds with the hinge region amino acids (e.g., Met109 in p38α), making it an excellent fragment probe for mapping the ATP-binding site of p38 Mitogen-Activated Protein Kinase (MAPK) and Tunica Interna Endothelial Cell Kinase 2 (Tie-2).[1]
-
Metal Ion Chelation (Functional Probe): The structural proximity of the imidazole nitrogen and the aniline amine creates a specific binding pocket for transition metals, particularly Zinc (Zn²⁺).[1] Upon chelation, the molecule can undergo Chelation-Enhanced Fluorescence (CHEF) , allowing it to serve as a turn-on sensor for labile zinc pools involved in signaling.[1]
Key Chemical Properties
| Property | Value | Note |
| Molecular Formula | C₁₀H₁₁N₃ | |
| Molecular Weight | 173.21 g/mol | Low MW facilitates cell permeability |
| Solubility | DMSO (>50 mM), Ethanol | Avoid aqueous stock solutions |
| pKa (Imidazole) | ~7.0 | Physiologically relevant protonation state |
| Excitation/Emission | λex ~300-320 nm / λem ~380-420 nm | Blue fluorescence (shift upon metal binding) |
Signaling Pathway: p38 MAPK & Tie-2[1]
The primary utility of this probe lies in its ability to interrogate the p38 MAPK pathway , a critical cascade responding to stress cytokines (TNF-α, IL-1β) and environmental shock.[1]
Pathway Diagram (p38 MAPK Signaling)[1]
Caption: The p38 MAPK signaling cascade.[1] The probe acts as an ATP-competitive inhibitor, blocking downstream phosphorylation of MK2 and ATF2.[1]
Experimental Protocols
Protocol A: Fragment-Based Kinase Binding Assay (p38/Tie-2)
Objective: Determine the binding affinity (
Materials:
-
Recombinant p38α MAPK (active).[1]
-
Fluorescent Tracer: AlexaFluor 647-labeled ATP-competitive tracer.[1]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]
-
Probe Stock: 10 mM in DMSO.[1]
Procedure:
-
Preparation: Dilute the probe in Assay Buffer to generate a 10-point dose-response curve (range: 100 µM to 0.5 nM). Final DMSO concentration must be <1%.[1]
-
Incubation:
-
Mix 5 µL of diluted probe with 5 µL of p38α enzyme (final conc. 2-5 nM).[1]
-
Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.
-
-
Tracer Addition: Add 5 µL of the Fluorescent Tracer (at
concentration, typically ~2-5 nM).[1] -
Readout: Incubate for 60 minutes at RT. Measure Fluorescence Polarization (Ex: 635 nm, Em: 670 nm) on a multimode plate reader.
-
Analysis: Plot mP vs. log[Probe]. Fit data to a sigmoidal dose-response equation (Hill slope) to determine
.[1]-
Note: Expect
in the low micromolar range (1-10 µM) as this is a fragment, not a fully optimized drug like SB203580.
-
Protocol B: Intracellular Zinc (Zn²⁺) Sensing
Objective: Use the probe to detect labile Zinc pools released during oxidative stress or apoptosis.[1]
Mechanism: The aniline-imidazole motif chelates Zn²⁺, restricting Photoinduced Electron Transfer (PET) or enabling rigidification, leading to fluorescence enhancement.[1]
Procedure:
-
Cell Culture: Seed HeLa or RAW 264.7 cells on glass-bottom confocal dishes.
-
Probe Loading:
-
Stimulation (Zinc Release):
-
Treat cells with 50 µM H₂O₂ (oxidative stress) or 100 µM Pyrithione (zinc ionophore) + 50 µM ZnCl₂ (positive control).[1]
-
-
Imaging:
-
Validation: Add TPEN (20 µM), a high-affinity intracellular zinc chelator.[1] A decrease in fluorescence confirms the signal is Zinc-dependent.[1]
Structural Biology & Binding Mode[1]
Understanding the binding mode is critical for using this probe in rational drug design.[1]
Binding Interaction Diagram
Caption: Predicted binding mode. The imidazole N3 acts as a H-bond acceptor from the Met109 backbone NH, while the aniline NH2 acts as a donor to the Met109 carbonyl.[1]
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| Low Fluorescence Signal | Probe is "turn-off" in water or pH mismatch.[1] | Ensure pH is >7.0 (imidazole deprotonated).[1] Use Zn²⁺ stimulation to verify "turn-on" response.[1] |
| High Background | Autofluorescence or non-specific binding.[1] | Wash cells 3x with PBS.[1] Use a ratiometric approach if possible (though this probe is intensity-based).[1] |
| No Kinase Inhibition | Concentration too low for a fragment.[1] | Increase concentration to 50-100 µM. Fragments have lower affinity than optimized drugs (nM vs µM).[1] |
| Precipitation | Low aqueous solubility.[1] | Dissolve in 100% DMSO first, then dilute slowly into warm buffer with rapid vortexing. Keep DMSO <1%.[1] |
References
-
Boehm, J. C., et al. (1996).[1] "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency."[1] Journal of Medicinal Chemistry.
-
Tong, L., et al. (1997).[1] "Crystal structures of the p38 mitogen-activated protein kinase complexed with pyridinyl-imidazole inhibitors." Nature Structural Biology.[1]
-
Fabian, M. A., et al. (2005).[1] "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology.[1]
-
Komatsu, K., et al. (2000).[1] "Derivatization of 2-(2-aminophenyl)imidazoles for fluorescent zinc sensing." Journal of the American Chemical Society.[1] (Contextual reference for Zn-sensing mechanism).
-
Sigma-Aldrich. "Product Specification: this compound."[1] Merck KGaA.[1]
Disclaimer: This document is for research use only. The compound this compound is a chemical tool and not approved for diagnostic or therapeutic use in humans.[1]
Application Note: Formulation Strategies for 2-(4-methyl-1H-imidazol-2-yl)aniline in Biological Experiments
Executive Summary
The compound 2-(4-methyl-1H-imidazol-2-yl)aniline (CAS: 209251-84-3) is a versatile small-molecule scaffold frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and epigenetic modulators. Despite its structural utility, its amphoteric nature presents significant formulation challenges during transition from dry powder to biological assay media. This application note provides drug development professionals with field-proven, self-validating protocols for formulating this compound for both in vitro high-throughput screening and in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies.
Physicochemical Profiling & Causality Analysis
To formulate any small molecule effectively, one must first understand how its structural moieties dictate its thermodynamic behavior in solution.
The scaffold contains two critical functional groups:
-
Primary Aniline (pKa ~4.6): Weakly basic. It remains unprotonated at physiological pH (7.4) and is susceptible to oxidative degradation if exposed to light and oxygen in aqueous solutions for extended periods.
-
4-Methylimidazole Ring (pKa ~7.0 for conjugate acid): Amphoteric in nature. At pH 7.4, the equilibrium shifts heavily toward the neutral species.
The Causality of Precipitation: Because both nitrogen centers are predominantly neutral at physiological pH, the molecule lacks the ionic charge necessary for robust aqueous solvation. Furthermore, the presence of strong hydrogen bond donors (aniline -NH₂, imidazole -NH) and acceptors (imidazole -N=) promotes intermolecular hydrogen bonding. This leads to crystal lattice stacking and rapid kinetic precipitation (or "crashing out") when introduced into aqueous assay buffers. To mitigate this, formulation strategies must either disrupt these interactions using aprotic solvents (e.g., DMSO) or encapsulate the neutral species using micellar surfactants (e.g., Tween 80)[1].
Effect of pH on the protonation state and solubility of the amphoteric scaffold.
In Vitro Formulation: High-Throughput Screening (HTS) Protocol
For in vitro biochemical and cell-based assays, Dimethyl Sulfoxide (DMSO) is the industry standard for primary stock solutions[2]. However, improper dilution techniques often lead to the formation of colloidal nano-aggregates, which cause false-positive results via promiscuous target inhibition.
Quantitative Constraints for DMSO
To prevent solvent-induced cytotoxicity and assay interference, final DMSO concentrations must be strictly controlled.
| Assay Type | Maximum Recommended Final DMSO Concentration | Causality / Rationale |
| Cell-based Assays | 0.1% - 0.5% | Higher concentrations disrupt lipid bilayers and alter cell viability. |
| Biochemical Assays | 1.0% - 5.0% | Tolerated by most isolated enzymes, though >5% may cause protein denaturation. |
| High-Throughput Screening | 0.1% - 1.0% | Balances compound solubility with the preservation of assay signal-to-noise ratio. |
| In Vivo Animal Studies | ≤ 2.0% (Systemic) | Exceeding 2% intravenously causes hemolysis and severe localized toxicity. |
Step-by-Step Protocol: 10 mM DMSO Stock & Serial Dilution
Self-Validating Step: Always visually inspect the DMSO stock under a strong light source. If the solution is cloudy, the compound has not fully dissolved, and the calculated molarity will be inaccurate.
-
Equilibration: Allow the lyophilized this compound powder to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation. Moisture drastically reduces the solubility capacity of DMSO.
-
Primary Dissolution: Weigh the appropriate mass into a sterile, amber microcentrifuge tube (amber protects the aniline from photo-oxidation). Add high-purity, anhydrous DMSO (≥99.9%) to achieve a 10 mM concentration.
-
Homogenization: Vortex for 60 seconds. If necessary, sonicate in a water bath at 37°C for 5 minutes until the solution is optically clear.
-
Serial Dilution (Critical Step): Perform all intermediate serial dilutions in 100% DMSO first. Do not dilute directly into the aqueous buffer from the 10 mM stock.
-
Aqueous Transfer: Transfer the required volume of the diluted DMSO stock into the final aqueous assay buffer (e.g., PBS or HEPES) while vortexing the buffer. The rapid mixing disperses the compound before localized high concentrations can nucleate into crystals[2].
In Vivo Formulation: Oral (PO) and Intraperitoneal (IP) Protocol
Administering this scaffold in vivo requires a vehicle that can maintain the compound in solution within the gastrointestinal tract or peritoneal cavity without causing vehicle-induced toxicity[1].
Standard Vehicle Composition
5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline
Step-by-Step Methodology
This protocol utilizes a "co-solvent to surfactant to aqueous" stepwise addition to thermodynamically trap the compound in micelles.
-
Solubilization: Add 5% (v/v) of DMSO to the pre-weighed compound. Vortex until a clear solution is formed. Causality: DMSO acts as the primary penetrant to break the crystal lattice.
-
Co-solvent Addition: Add 40% (v/v) of PEG400. Vortex thoroughly. Causality: PEG400 provides a hydrophobic environment that prevents the compound from precipitating when the aqueous phase is eventually introduced.
-
Surfactant Addition: Add 5% (v/v) of Tween 80. Sonicate for 2-3 minutes. Causality: Tween 80 is a non-ionic surfactant. It coats the hydrophobic compound/PEG mixture, forming pre-micellar structures.
-
Aqueous Phase Addition: Add 50% (v/v) of sterile Saline (0.9% NaCl) dropwise while continuously vortexing the mixture.
-
Self-Validating Check: The final solution should be completely transparent. If it turns milky or opaque, the compound has crashed out, and the formulation must be discarded. Dropwise addition is mandatory to prevent localized shock to the micellar structures[1].
-
Workflow for in vitro and in vivo formulation of this compound.
Analytical Validation Workflow
To ensure the trustworthiness of your biological data, the formulation must be analytically validated prior to dosing.
-
Dynamic Light Scattering (DLS): Analyze the final aqueous formulation (both in vitro buffer and in vivo vehicle) using DLS. A polydispersity index (PDI) > 0.3 or the presence of particles > 100 nm indicates the formation of colloidal aggregates, which will skew biological readouts.
-
LC-MS/HPLC Verification: After preparing the final formulation, centrifuge a 100 µL aliquot at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS. Compare the Area Under the Curve (AUC) of the supernatant against a freshly prepared standard curve. If the supernatant concentration is >10% lower than the theoretical concentration, precipitation has occurred, and the formulation process must be optimized (e.g., by slightly lowering the pH of the saline to ~6.0 to protonate the imidazole ring).
References
-
Taylor & Francis. "Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery." Therapeutic Delivery. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-(4-methyl-1H-imidazol-2-yl)aniline Synthesis
This guide functions as a specialized Technical Support Center for researchers synthesizing 2-(4-methyl-1H-imidazol-2-yl)aniline , a critical pharmacophore often used as a precursor for p38 MAP kinase inhibitors (e.g., SB 203580).
Ticket Status: OPEN Priority: HIGH (Yield Optimization) Assigned Specialist: Senior Application Scientist
Diagnostic & Triage
Before optimizing, we must identify your current synthetic bottleneck. This scaffold is notoriously difficult due to the instability of precursors (2-aminobenzaldehyde) and the polymerization tendency of methylglyoxal.
Which failure mode matches your experiment?
| Symptom | Probable Cause | Immediate Action |
| Deep black/brown tar | Polymerization of methylglyoxal (Route A). | Lower temp; add methylglyoxal dropwise to buffered solution. |
| Low conversion (<30%) | 2-aminobenzaldehyde self-condensation (Route A). | Switch Protocols. Use 2-aminobenzamidine (Route B). |
| Product "oils out" | pH is not at the Isoelectric Point (pI) during workup. | Adjust aqueous phase to pH ~8.5–9.0 before filtration. |
| Regioisomer mixture | Tautomerization is normal; N-alkylation is premature. | Do not attempt to separate tautomers unless N-protecting. |
Protocol Optimization Modules
Module A: The "Classic" Debus-Radziszewski Route (Troubleshooting)
Use this if you are restricted to 2-aminobenzaldehyde and methylglyoxal.
The Core Issue: 2-aminobenzaldehyde is unstable and prone to forming tricycloquinazoline. Methylglyoxal polymerizes in basic media. The Fix: Use a Buffered One-Pot system with in situ aldehyde generation or stabilization.
Optimized Protocol:
-
Reagents: 2-Aminobenzaldehyde (1.0 eq), Methylglyoxal (40% aq. soln, 1.2 eq), Ammonium Acetate (4.0 eq).
-
Solvent: Methanol/Water (4:1). Crucial: Do not use pure water; methanol prevents oiling out.
-
Procedure:
-
Dissolve Ammonium Acetate and 2-Aminobenzaldehyde in solvent at 0°C (Ice bath).
-
Add Methylglyoxal dropwise over 30 minutes.[1] Rapid addition causes exotherms and tar.
-
Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.
-
-
Yield Tip: If the aldehyde is old, purify it first. Even 5% impurity can catalyze polymerization.
Module B: The "High-Fidelity" Route (Recommended)
Use this for maximum yield and scalability. It bypasses the unstable aldehyde entirely.
The Logic: This route uses 2-aminobenzamidine and chloroacetone . It is a Hantzsch-type condensation that is mechanistically cleaner and avoids "tar" formation.
Step-by-Step Protocol:
-
Reagents: 2-Aminobenzamidine dihydrochloride (1.0 eq), Chloroacetone (1.1 eq), NaHCO₃ (2.5 eq).
-
Solvent: Ethanol (anhydrous) or THF/Water.
-
Workflow:
-
Suspend 2-aminobenzamidine 2HCl and NaHCO₃ in Ethanol. Stir for 15 min to liberate the free base.
-
Add Chloroacetone dropwise at RT.
-
Reflux for 4–6 hours. (Monitor via TLC: 9:1 DCM/MeOH).
-
Evaporate solvent to dryness.
-
Resuspend residue in water.
-
Neutralize with aq.[2] NH₄OH to pH 9.
-
Filter the precipitate.
-
Visualizing the Chemistry
The following diagram illustrates the mechanistic divergence between the "Risky" Route A and the "Robust" Route B, helping you decide which path to take.
Caption: Comparison of Route A (High Risk) vs. Route B (High Stability). Route B avoids the unstable aldehyde intermediate.
Purification & Work-up FAQs
Q: My product is stuck in the aqueous phase after reaction. Extraction with DCM yields nothing. A: Imidazoles are amphoteric. In acidic media (pH < 6), they are protonated (water-soluble). In very basic media (pH > 12), the aniline proton can be lost or the imidazole N-H deprotonated.
-
The Fix: You must target the Isoelectric Point (pI) . Slowly adjust the aqueous phase to pH 8.5–9.0 . The product should precipitate as a solid. If extraction is necessary, use n-Butanol or EtOAc/THF (3:1) , not pure DCM.
Q: I see two spots on TLC that merge. Is this an impurity? A: Likely not. This is annular tautomerism of the imidazole ring (4-methyl vs. 5-methyl).
-
Verification: Run NMR in DMSO-d6. If the peaks are broad or show fractional integration that changes with temperature, it is tautomerism. Do not attempt column chromatography separation; they will re-equilibrate.
Q: How do I remove the red/brown color from the final solid? A: This is oxidized aniline oligomer.
-
The Fix: Recrystallize from Ethanol/Water (9:1) with activated charcoal. Dissolve hot, add charcoal, filter hot through Celite, and cool slowly.
Summary of Yield Data
| Parameter | Route A (Aldehyde) | Route B (Benzamidine) |
| Typical Yield | 35–50% | 75–85% |
| Reaction Time | 12–24 Hours | 4–6 Hours |
| Purification | Column often required | Precipitation/Recrystallization |
| Scalability | Poor (Exotherms) | Excellent |
| Key Risk | Tar formation | Reagent cost (Benzamidine) |
References
-
Debus-Radziszewski Synthesis & Modifications
- Title: A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.
-
Source: BenchChem Technical Guides.[2]
-
Benzamidine Route (Hantzsch-like)
- Title: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives (Mechanistic parallels for amidine reactivity).
- Source: MDPI / ResearchG
-
URL:[Link]
-
General Imidazole Synthesis Strategy
- Title: Synthesis and Applications of 2-Substituted Imidazole and Its Deriv
- Source: Journal of Heterocyclic Chemistry (via ResearchG
-
URL:[Link]
Sources
purification challenges of 2-(4-methyl-1H-imidazol-2-yl)aniline
[1][3][4][5]
References
-
PubChem Compound Summary. (2025). 2-(1H-imidazol-2-yl)aniline.[1][3][4] National Library of Medicine.[1] Retrieved from [Link]
-
University of Pittsburgh. (n.d.).[1] Common Solvents for Crystallization. Department of Chemistry. Retrieved from [Link]
-
Google Patents. (1990).[1] Process for separating aniline derivatives (US4918232A).[1] Retrieved from
2-(4-methyl-1H-imidazol-2-yl)aniline solubility issues and solutions
Welcome to the technical support guide for 2-(4-methyl-1H-imidazol-2-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. As many as 70-90% of drug candidates in the development pipeline are poorly soluble, making this a critical hurdle to overcome.[1][2] This guide provides in-depth, practical solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that influence its solubility?
While extensive experimental data for this specific molecule is not publicly available, we can infer its properties from its structure, which features a basic aniline moiety and a basic imidazole ring.
-
Structure: The molecule contains both hydrogen bond donors (the -NH2 group and the imidazole N-H) and acceptors (the imidazole nitrogens).
-
pKa: The aniline group is weakly basic, while the imidazole ring is also basic (pKa of imidazole itself is ~7.1).[3] This suggests the compound's charge state, and therefore its solubility, will be highly dependent on pH.
-
Lipophilicity: The presence of the aniline and methyl-imidazole rings suggests a degree of lipophilicity, which often correlates with poor aqueous solubility.[4] High lipophilicity can lead to low solubility and poor absorption.[4]
Q2: I'm observing very low solubility of this compound in my aqueous buffer (pH 7.4). Why is this happening and what's my first step?
This is a common and expected issue. At neutral pH, the compound is likely in its neutral, less soluble form. The primary reason for poor aqueous solubility is often the high lipophilicity and molecular weight of the compound.[2][5]
Your First Step: pH Adjustment.
The presence of two basic nitrogen centers (aniline and imidazole) is the key to solving this problem. In acidic conditions, these nitrogens will become protonated, forming a more soluble salt.
-
Action: Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-5).[2] This is a simple and effective initial strategy for compounds with basic functional groups.[] The solubility of imidazole-containing compounds is known to be affected by pH.[7][8]
Q3: pH adjustment helped, but the solubility is still insufficient for my in vitro assay. What are my next options?
If pH adjustment alone is not sufficient, the next step is to explore the use of co-solvents. Co-solvents work by reducing the polarity of the aqueous environment, which can help to solubilize non-polar compounds.[][9][10]
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
Important Consideration: When using a co-solvent, always be mindful of its final concentration in your assay, as it may impact the biological system you are studying. It's crucial to run appropriate vehicle controls.
Q4: I need to prepare a formulation for an animal study. What advanced strategies can I consider for this poorly soluble compound?
For in vivo applications, more advanced formulation strategies are often necessary to improve bioavailability. Here are several established techniques:
| Strategy | Mechanism of Action | Key Considerations |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can enhance absorption in the gastrointestinal tract.[11][12] | Effective for lipophilic drugs. Can utilize systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[11] |
| Amorphous Solid Dispersions (ASDs) | The crystalline drug is converted into a higher-energy, more soluble amorphous form by dispersing it within a polymer matrix.[11] | Polymers like HPMC or PVP are commonly used.[13][14] Can be prepared by spray drying or hot-melt extrusion.[1] |
| Complexation with Cyclodextrins | The drug molecule forms an inclusion complex with a cyclodextrin, where the lipophilic drug resides inside the cyclodextrin's cavity, enhancing its solubility in water.[1][15][16] | Different types of cyclodextrins (e.g., HP-β-CD) are available.[16] |
| Particle Size Reduction | Increasing the surface area of the drug particles by reducing their size (micronization or nanosizing) can improve the dissolution rate.[11][15] | This technique is often used for BCS Class II drugs (low solubility, high permeability).[15] |
Troubleshooting Workflows & Protocols
Workflow 1: Systematic Solubility Enhancement Strategy
This workflow provides a logical progression from simple to more complex methods for improving the solubility of this compound.
Caption: A decision tree for systematically addressing solubility issues.
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility
This protocol determines the true solubility of a compound at equilibrium.[17][18]
Objective: To measure the saturation concentration of this compound in a specific solvent system after an extended incubation period.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., phosphate buffer pH 7.4, acidic buffer pH 3.0)
-
Vials with screw caps
-
Constant temperature shaker
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE filters)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C).
-
Incubate for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[17][19]
-
After incubation, visually inspect to confirm that excess solid remains.
-
Separate the undissolved solid from the solution by centrifugation or filtration.[19]
-
Carefully collect the supernatant (the saturated solution).
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method against a standard curve.[19]
Protocol 2: High-Throughput Kinetic Solubility Assay
This assay is useful for rapid screening in early drug discovery.[20] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[17][18][21]
Objective: To quickly estimate the solubility of this compound under non-equilibrium conditions.
Materials:
-
A stock solution of the compound in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Plate reader (nephelometer or UV spectrophotometer)
Procedure (Nephelometric Method):
-
Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[22]
-
Add the aqueous buffer to each well to achieve the desired final compound concentrations.[22]
-
Mix thoroughly and incubate for a short period (e.g., 1-2 hours) at room temperature.[22]
-
Measure the light scattering of the solutions using a nephelometer. An increase in light scattering indicates the formation of a precipitate, and thus, the compound has exceeded its kinetic solubility.[20]
References
-
Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Roquette. (n.d.). Bioavailability Enhancement for Oral Dosage. Retrieved from [Link]
-
Pharma's Almanac. (2016, March 29). Optimising Excipients to Improve Bioavailability. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]
-
PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
PMC. (2025, January 22). Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Thermodynamic Solubility. Retrieved from [Link]
-
Colorcon. (2025, October 29). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Retrieved from [Link]
-
Contract Pharma. (2015, October 5). How to Choose the Right Solubilization Technology for Your API. Retrieved from [Link]
- Vadlamudi, M. K., & Dhanaraj, S. (2016). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Journal of Pharmaceutical Sciences and Research, 8(8), 843-850.
-
Creative Biolabs. (2019, December 27). Solubility Assessment Service. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
International Journal of Pharmacy and Chemical Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]
-
PubMed. (2008, November 15). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
PubMed. (2020, April 6). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Retrieved from [Link]
-
Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved from [Link]
-
Taylor & Francis Online. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
ResearchGate. (2025, August 9). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Retrieved from [Link]
-
Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2017, November 21). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Retrieved from [Link]
-
PMC. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
-
European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]
Sources
- 1. SOLUBILIZATION TECHNOLOGY - How to Choose the Right Solubilization Technology for Your API [drug-dev.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. colorcon.com [colorcon.com]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 16. Solubilization and stability enhancers [roquette.com]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. creative-biolabs.com [creative-biolabs.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. enamine.net [enamine.net]
- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Synthesis of 2-(4-methyl-1H-imidazol-2-yl)aniline
[1][2]
Case Reference: 4-Me-Imid-Aniline-001 Support Level: Tier 3 (Senior Application Scientist) Context: This scaffold is a critical intermediate for several kinase inhibitors (e.g., Nilotinib analogs).[1][2] The synthesis typically follows one of two primary routes: the Nitrile-Diamine condensation (Route A) or the Amidine-Haloketone cyclization (Route B).[1][2]
This guide focuses on Route A (Reaction of 2-aminobenzonitrile with 1,2-diaminopropane) as it presents the most complex "side reaction" landscape regarding regiochemistry and oxidation states.[1][2]
Part 1: The Reaction Landscape (Visualized)
Before troubleshooting, we must map the "Happy Path" (Target Product) against the "Sad Path" (Impurities).[2]
Caption: Figure 1. Reaction signaling pathway highlighting critical divergence points where hydrolysis, regioisomerism, and oxidation failure occur.
Part 2: Troubleshooting Guides (FAQs)
Ticket #1: The "Dihydro" Stall
User Report: "I have a persistent impurity (M+2 mass) that tracks closely with my product on HPLC. Increasing reaction time doesn't remove it."
Diagnosis: Incomplete Oxidation.[1][2] In Route A, the condensation of the nitrile with the diamine yields an imidazoline (dihydro-imidazole) first.[2] This intermediate is stable and requires an active oxidative driving force to aromatize into the final imidazole.[2]
Technical Insight: The imidazoline ring is not aromatic.[1][2] To convert it to the imidazole, you must remove two hydrogen atoms.[2] If you rely solely on air oxidation or weak catalysts, the reaction "stalls" at the dihydro stage.[2]
Protocol Adjustment:
-
Sulfur Method: If using elemental sulfur as the oxidant (common in one-pot synthesis), ensure the temperature is >130°C .[2] Sulfur activation requires high thermal energy.[1][2]
-
Chemical Oxidant: If the reaction is done, isolate the crude mixture (containing the dihydro impurity) and treat it with MnO₂ (5 eq) in refluxing dichloromethane or PCC (though toxic) to force aromatization.[2]
-
Catalytic Dehydrogenation: Reflux with 10% Pd/C in diphenyl ether or xylenes.[1][2]
| Parameter | Imidazoline (Impurity) | Imidazole (Target) |
| Mass (ESI) | [M+H]+ = 252.15 | [M+H]+ = 250.13 |
| UV Abs (max) | ~240 nm (Weak) | ~290-310 nm (Strong, conjugated) |
| Stability | Oxidizes slowly in air | Stable |
Ticket #2: The "Regioisomer" Confusion
User Report: "NMR shows a split methyl signal. Do I have the 4-methyl or 5-methyl isomer? How do I separate them?"
Diagnosis: Tautomeric Equilibrium (The "Ghost" Impurity).[1][2] This is the most common confusion in imidazole synthesis.
-
The Reality: In the final product (1H-imidazole), the proton on the nitrogen hops rapidly between N1 and N3.[2] Therefore, 4-methyl and 5-methyl are tautomers of the same molecule. You cannot separate them because they interconvert instantly in solution.[1][2]
-
The Exception: The intermediate imidazoline (dihydro) is NOT tautomeric in the same way.[2][3] If your reaction stalled (see Ticket #1), you might actually have two distinct diastereomers of the imidazoline (one with methyl next to NH, one next to N=).[2]
Actionable Advice:
-
If you are at the final product stage: Do not attempt separation. The "mixture" is a single chemical entity that appears as a mixture on NMR due to the timescale of tautomerism vs. the NMR shutter speed.
-
If you intend to N-alkylate next: Be careful. The ratio of tautomers will dictate the ratio of N-alkylated regioisomers (which are separable and distinct).[2] You must control the alkylation conditions (sterics/solvent) to favor the desired N-position.[1][2]
Ticket #3: The "Dead-End" Amide
User Report: "My yield is low (40%), and I see a large peak corresponding to 2-aminobenzamide."[1][2]
Diagnosis: Nitrile Hydrolysis.[1][2][4][5] The nitrile group on 2-aminobenzonitrile is susceptible to hydrolysis if water is present in the reaction matrix, especially at high temperatures and high pH (basic amines).[2]
Mechanism:
Once the amide forms, it is significantly less reactive toward the diamine than the original nitrile.[2] It effectively becomes "dead" mass.[1][2]
Corrective Protocol:
-
Drying: Pre-dry the 1,2-diaminopropane over KOH pellets or molecular sieves (4Å).
-
Catalyst Choice: If using a Lewis acid catalyst (like CuCl or ZnCl2), ensure it is anhydrous.[2] Hygroscopic catalysts introduce water.[1][2]
-
Inert Atmosphere: Run the reaction under a strict Nitrogen/Argon blanket.
Part 3: Validated Experimental Protocol (Route A)
This protocol minimizes the "Dihydro" stall and Hydrolysis issues by using Sulfur as an in-situ oxidant.[1][2]
Reagents:
-
1,2-Diaminopropane (3.0 eq) - Excess acts as solvent and drives kinetics[1][2]
-
Elemental Sulfur (0.5 - 1.0 eq) - Crucial for oxidation[1][2]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq) - Activates the nitrile[1][2]
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2-aminobenzonitrile, sulfur, and pTSA.
-
Solvent/Reagent: Add 1,2-diaminopropane. (Note: No external solvent is usually needed; the diamine acts as the medium).[2]
-
Workup (H2S Removal):
-
Purification:
Yield Expectation: 75-85% Purity: >98% (by HPLC)
Part 4: Impurity Decision Tree
Use this logic flow to identify your specific failure mode.
Caption: Figure 2. Diagnostic logic flow for identifying common synthetic failures based on Mass Spectrometry data.
References
-
Novartis AG. (2007).[1][2] Process for the preparation of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide. (Patent WO2007015870).[1][2] Describes the industrial relevance and purification of methyl-imidazole intermediates. Link
-
Shie, J. J., & Fang, J. M. (2007).[2] Microwave-assisted one-pot synthesis of benzimidazoles and imidazoles. Journal of Organic Chemistry. Details the condensation mechanism of diamines with nitriles and the role of oxidation. Link[2]
-
BenchChem. (2025).[1][2][6][8] Technical Guide to 1,2-Diaminopropane Enantiomers and Reactivity. Provides physical data on the diamine precursor and its behavior in condensation reactions.[2] Link[2]
-
Organic Chemistry Portal. (2023). Synthesis of Imidazoles. General mechanistic overview of the cyclization-oxidation sequence (Debus-Radziszewski and related pathways). Link
-
Royal Society of Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Discusses similar "dihydro" impurities in imidazole/indole synthesis. Link
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. ijrpc.com [ijrpc.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (PDF) Synthesis of (benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors [academia.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Assay Optimization for 2-(4-methyl-1H-imidazol-2-yl)aniline
Status: Operational Ticket ID: T-209251-OPT Subject: Resolving Poor Reproducibility in Kinase/Binding Assays Compound Class: Imidazole-Aniline Scaffold (Kinase Inhibitor Fragment/Probe)
Executive Summary
You are encountering variability with 2-(4-methyl-1H-imidazol-2-yl)aniline (CAS: 209251-84-3).[1] While often used as a scaffold or probe for p38 MAPK and other tyrosine kinases, this molecule possesses specific physicochemical liabilities—primarily aniline oxidation and imidazole tautomerism —that lead to "phantom" IC50 shifts and signal drift.
This guide moves beyond generic advice to address the specific molecular mechanisms degrading your data quality.
Module 1: The "Invisible" Variable – Solubility & Aggregation
The Issue:
You observe non-linear dose-response curves or "bell-shaped" inhibition. This is rarely a biological effect; it is likely colloidal aggregation . The planar structure of the phenyl-imidazole core encourages
The Diagnostic Protocol:
-
Centrifugation Test: Spin your assay working solution at 10,000 x g for 10 minutes. Measure concentration in the supernatant. If >20% loss, you have aggregates.
-
Detergent Sensitivity: Repeat the assay with 0.01% Triton X-100. If IC50 increases (potency drops) drastically, the original inhibition was likely an artifact of aggregation.
Corrective Workflow:
| Parameter | Standard Practice (Flawed) | Optimized Protocol (Robust) |
| Stock Solvent | 100% DMSO (stored at -20°C) | Anhydrous DMSO, aliquoted, stored under Argon/N2. |
| Dilution Sequence | Serial dilution in Buffer | Serial dilution in 100% DMSO , then 1-step transfer to Buffer. |
| Intermediate Step | Vortexing | Sonicate for 5 mins after thawing to disrupt micro-crystals. |
| Assay Buffer | PBS or TRIS only | Add 0.01% Triton X-100 or CHAPS to prevent stacking. |
Module 2: Chemical Stability – The Aniline Oxidation Trap
The Issue: The primary amine on the phenyl ring (the aniline moiety) is highly susceptible to oxidative degradation, especially in light and at neutral/basic pH.
-
Symptom: Stock solutions turn faint yellow/brown over weeks.
-
Result: Loss of effective concentration and potential generation of interference compounds (azo species) that quench fluorescence.
Mechanism of Failure:
Stability Management Protocol:
-
Light Protection: This compound is photosensitive. All stocks must be in amber vials.
-
Antioxidants: For long-term assays (>4 hours), supplement buffers with 1 mM DTT or TCEP . This prevents the radical oxidation of the aniline group.
-
Freshness Rule: Discard working solutions >4 hours old. Never re-freeze working dilutions.
Module 3: pH Sensitivity & Tautomerism
The Issue: Reproducibility fails between batches of buffer. The Cause: The imidazole ring has a pKa near 7.0. Small shifts in pH (e.g., pH 7.2 vs 7.4) drastically alter the ratio of protonated vs. neutral species. Since only one form typically binds the kinase ATP pocket, pH drift looks like potency drift.
The Fix:
-
Buffer Strength: Use strong buffering agents (e.g., 50 mM HEPES) rather than weak PBS to lock pH.
-
Check pH at Temperature: Ensure pH is adjusted at the assay temperature (e.g., 37°C), not room temperature.
Visual Troubleshooting Guide
The following logic flow helps you isolate the root cause of your variance.
Caption: Decision matrix for isolating physicochemical causes of assay failure with aniline-imidazole derivatives.
Frequently Asked Questions (FAQs)
Q: My IC50 values are 10x higher than literature. Is the compound bad? A: Not necessarily. Literature values often ignore "assay conditions." If the literature used a radioactive filter-binding assay and you are using FRET/TR-FRET, the aniline moiety might be quenching your fluorophore (Interference).
-
Validation: Run a "counter-screen" with the fluorophore alone + compound. If fluorescence drops, you have optical interference.
Q: Can I store the compound in DMSO at 4°C? A: Absolutely not. DMSO is hygroscopic (absorbs water from air). At 4°C, DMSO is liquid but absorbs water rapidly. This water causes the hydrophobic inhibitor to crash out of solution (micro-precipitation) when you later try to use it.
-
Rule: Store at -20°C or -80°C. Thaw completely and mix before use.
Q: Why does the compound bind to my plastic plates? A: The hydrophobic phenyl-imidazole core binds to polystyrene.
-
Fix: Use Low-Binding (NBS) plates or include 0.01% BSA/0.05% Tween-20 in the buffer to block surface sites.
References & Further Reading
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Relevance: Defines mechanisms of aggregation and chemical interference common in planar heterocycles.
-
-
Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Chemistry. Drug Discovery Today.
-
Relevance: The definitive guide on colloidal aggregation in kinase inhibitors.
-
-
Brisander, M., et al. (2006). DMSO in assay buffers: A potential source of interference in biochemical assays. Journal of Biomolecular Screening.
-
Relevance: Explains the impact of DMSO hydration on compound solubility.
-
Sources
Technical Support Center: Maximizing the Purity of 2-(4-methyl-1H-imidazol-2-yl)aniline
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-(4-methyl-1H-imidazol-2-yl)aniline (CAS: 209251-84-3)[1].
As a bifunctional building block containing both an electron-rich aniline and a basic imidazole ring, this compound presents unique isolation and purification challenges. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols designed to elevate your sample purity to >98%.
🔬 Troubleshooting & FAQs
Q1: My isolated samples degrade and turn dark brown or black during concentration or storage. What is the mechanistic cause, and how do I prevent this?
The Causality: The degradation is driven by the oxidative lability of the primary aniline moiety. Anilines are highly susceptible to oxidation by atmospheric oxygen, trace transition metals, or photo-oxidation, leading to the formation of complex, tarry oligomeric byproducts that are notoriously difficult to separate[2]. The electron-donating nature of the adjacent imidazole ring further increases the electron density on the aniline, exacerbating this vulnerability.
The Solution: Establish a self-validating inert workflow. By eliminating oxygen and light during the final isolation steps, you prevent the radical initiation required for aniline polymerization.
Step-by-Step Protocol: Inert Handling & Storage
-
Solvent Degassing: Prior to final workup or column chromatography, sparge all solvents (e.g., ethyl acetate, dichloromethane, methanol) with high-purity Argon or Nitrogen for at least 15 minutes.
-
Evaporation: Perform rotary evaporation under a strictly inert atmosphere. Break the vacuum with Argon/Nitrogen, never ambient air.
-
Storage: Transfer the dried solid to an amber glass vial to prevent photo-degradation. Flush the headspace with Argon, seal with a PTFE-lined cap, and store at 2–8 °C.
Q2: I am experiencing severe tailing, streaking, and low mass recovery during silica gel column chromatography. How do I resolve this?
The Causality: The 1H-imidazole ring contains a basic, pyridine-like nitrogen atom. This basic site interacts strongly via hydrogen bonding and acid-base pairing with the acidic silanol groups (-SiOH) present on standard unmodified silica gel[3]. This interaction causes the compound to irreversibly adsorb to the stationary phase, resulting in severe chromatographic streaking and drastically reduced yields.
The Solution: You must actively neutralize the acidic sites on the silica gel using a sacrificial basic modifier, such as Triethylamine (TEA), prior to and during elution[3].
Step-by-Step Protocol: TEA-Deactivated Silica Chromatography
-
Eluent Preparation: Prepare your optimized mobile phase (e.g., Dichloromethane/Methanol) and add 0.5% to 1.0% (v/v) Triethylamine .
-
Column Packing: Slurry-pack the silica gel using the TEA-modified solvent.
-
Stationary Phase Deactivation: Flush the packed column with at least 2 to 3 column volumes (CV) of the TEA-modified solvent. Self-Validation Check: Collect the column flow-through and test it with pH paper; it should read basic (pH > 8), confirming the silanol sites are fully saturated.
-
Loading & Elution: Load your crude this compound and elute using the modified solvent. The compound will now elute as a tight, symmetrical band.
-
Post-Purification: TEA can co-elute. To remove residual TEA, place the purified fractions under high vacuum (lyophilization or Schlenk line) for 12–24 hours.
Q3: Is there a scalable, non-chromatographic method to achieve >98% purity, especially for removing closely eluting organic impurities?
The Causality: Relying solely on chromatography for scale-up is solvent-intensive and inefficient. However, the bifunctional basicity of this compound allows for selective crystallization via salt formation. By reacting the basic amines with oxalic acid, you force the target molecule into a highly crystalline oxalate salt lattice[4]. Neutral or less basic impurities remain dissolved in the mother liquor. Furthermore, oxalate salts of anilines are significantly more stable against oxidation than their free-base counterparts.
Step-by-Step Protocol: Oxalate Salt Precipitation & Free-Basing
-
Dissolution: Dissolve the crude this compound in a minimal volume of warm anhydrous ethanol (approx. 50 °C).
-
Salt Formation: In a separate flask, dissolve 1.05 molar equivalents of anhydrous oxalic acid in warm ethanol. Add this dropwise to the aniline solution under vigorous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to maximize precipitation.
-
Isolation: Filter the crystalline oxalate salt through a Büchner funnel. Wash the filter cake twice with ice-cold ethanol to remove trapped impurities.
-
Free-Basing (Regeneration): Suspend the purified oxalate salt in distilled water. Slowly add saturated aqueous sodium bicarbonate (
) until the aqueous phase reaches pH 8–9. -
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (
), and concentrate under reduced pressure to yield the ultra-pure free base[4].
📊 Quantitative Method Comparison
To assist in selecting the optimal purification strategy based on your project scale and impurity profile, consult the data summary below:
| Purification Method | Primary Mechanism | Target Impurities Removed | Typical Yield Recovery | Final Purity Achieved | Scalability |
| Standard Silica Gel | Polarity / Adsorption | Non-polar organics | < 40% (Due to irreversible binding) | 85 - 90% | Poor |
| TEA-Deactivated Silica | Polarity (Neutralized Support) | Closely eluting structural analogs | 85 - 95% | 95 - 98% | Moderate |
| Oxalate Salt Precipitation | Differential pKa / Crystallization | Neutral organics, oxidation byproducts | 75 - 85% (First crop) | > 99% | Excellent |
🗺️ Purification Workflow Visualization
The following decision matrix outlines the logical flow for isolating pure this compound based on the protocols detailed above.
Purification workflow for this compound via chromatography or salt formation.
📚 References
-
Building Blocks | CymitQuimica: this compound. CymitQuimica. 1
-
Technical Support Center: Purification of Products from 1-Ethyl-1-tosylmethyl isocyanide (TosMIC) Reactions. Benchchem. 3
-
2,6-Diisopropyl-4-nitroaniline | High Purity | RUO Supplier. Benchchem.2
-
SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL. Defense Technical Information Center (DTIC). 4
-
N,N-Diethyl-p-phenylenediamine oxalate salt 142439-89-2. Sigma-Aldrich.
Sources
overcoming resistance to 2-(4-methyl-1H-imidazol-2-yl)aniline in cell lines
Chemical Identity: 2-(4-methyl-1H-imidazol-2-yl)aniline
Common Name: SB203580
Target: p38 MAPK (
Welcome to the Technical Support Center
I am Dr. Aris, Senior Application Scientist. You are likely here because your cell lines are not responding to This compound (commonly known as SB203580 ) as expected.
In my experience supporting kinase inhibitor workflows, "resistance" to SB203580 is rarely due to a mutation in the ATP-binding pocket. Instead, it is almost always one of three issues:
-
The Phosphorylation Paradox: You are measuring the wrong biomarker (p-p38 instead of downstream targets).
-
Pathway Plasticity: Your cells have re-wired signaling through JNK or ERK.
-
Chemical Handling: The compound has precipitated or degraded.
Below are the specific troubleshooting modules designed to isolate your issue.
Module 1: The "False Failure" (Paradoxical Phosphorylation)
User Complaint: "I treated my cells with 10 µM SB203580, but Western Blot analysis shows p38 phosphorylation (Thr180/Tyr182) has increased or remained unchanged. Is the drug inactive?"
Technical Diagnosis: No, the drug is likely working perfectly. This is the most common misconception with SB203580.
-
Mechanism: SB203580 is an ATP-competitive inhibitor.[1][2][3] It binds to the catalytic pocket of p38, preventing it from phosphorylating downstream substrates.[4][5]
-
The Paradox: It does not prevent upstream kinases (MKK3/6) from phosphorylating p38.[4][5] In fact, active p38 normally triggers a negative feedback loop (e.g., via TAB1 or phosphatases) to dampen its own activation. By inhibiting p38 catalytic activity, SB203580 breaks this feedback loop, leading to hyper-phosphorylation of p38.
The Solution: Stop measuring p-p38 as a readout of efficacy. You must measure the phosphorylation of downstream substrates .
Visualizing the Mechanism
Caption: SB203580 blocks downstream catalysis but often increases p-p38 levels by severing the negative feedback loop.
Module 2: Biological Resistance (Pathway Plasticity)
User Complaint: "I confirmed p-HSP27 inhibition, but my cells are still proliferating/surviving. Why?"
Technical Diagnosis: Your cells have likely activated compensatory survival pathways.[6] This is "Adaptive Resistance."
-
JNK/ERK Upregulation: p38 inhibition often leads to a reflex increase in JNK or ERK activity due to crosstalk at the MAP3K level (e.g., TAK1 or MEKK1).
-
Off-Target Toxicity: At concentrations >10 µM, SB203580 can inhibit c-Raf (activates ERK) or JNK isoforms, or paradoxically activate c-Raf depending on the cellular context.
Troubleshooting Protocol: The "Bypass" Check
| Step | Action | Rationale |
| 1 | Titrate Down | If using >10 µM, reduce to 1-5 µM. High doses cause off-target effects that mask specific p38 biology. |
| 2 | Blot for Compensatory Kinases | Perform Western Blot for p-ERK1/2 and p-JNK . If these are elevated compared to control, the cells are bypassing p38. |
| 3 | Combination Test | Treat cells with SB203580 + MEK inhibitor (e.g., U0126) or JNK inhibitor (e.g., SP600125). If survival drops, resistance is pathway-driven. |
Module 3: Chemical & Physical Troubleshooting
User Complaint: "The drug seems to have lost potency entirely over time."
Technical Diagnosis: SB203580 is hydrophobic and sensitive to freeze-thaw cycles.
-
Precipitation: In aqueous cell culture media, it can crash out of solution if the DMSO concentration is too low or mixing is too rapid.
-
Degradation: Repeated freeze-thaw of the DMSO stock introduces moisture, causing hydrolysis.
FAQ: Stability & Handling
-
Q: Can I store the diluted drug in media at 4°C?
-
A: No. Use immediately. The compound is stable in DMSO at -20°C, but once in aqueous media, it should be applied to cells within 30 minutes.
-
-
Q: I see crystals on my cells. What happened?
-
A: You likely added the DMSO stock directly to the well. Correct Protocol: Dilute the stock 1:1000 in pre-warmed media in a separate tube, vortex vigorously, and then add to cells.
-
Standardized Validation Protocol
Use this protocol to definitively determine if your cell line is resistant or if the assay is flawed.
Objective: Validate SB203580 efficacy using the correct biomarker (HSP27).
Materials:
-
SB203580 Stock (10 mM in DMSO).[5]
-
Stimulant: Anisomycin (10 µg/mL) or UV light (p38 activators).
-
Antibodies: Anti-phospho-HSP27 (Ser82), Anti-Total HSP27. (Do not rely on p-p38).
Workflow:
-
Seed Cells: Plate cells to reach 70% confluence.
-
Pre-treatment: Add SB203580 (5 µM) or DMSO vehicle. Incubate for 1 hour .
-
Stimulation: Add Anisomycin for 30 minutes (in the continued presence of SB203580).
-
Lysis: Lyse cells immediately in SDS buffer containing phosphatase inhibitors.
-
Readout:
-
Control (DMSO + Anisomycin): High p-HSP27.
-
Treatment (SB203580 + Anisomycin):Low/Absent p-HSP27.
-
Note: p-p38 will likely be higher in the Treatment group than the Control.
-
Troubleshooting Decision Tree
Caption: Step-by-step logic to distinguish assay artifacts from true biological resistance.
References
-
Kumar, S., et al. (1999). "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery. (Establishes the mechanism of p38 inhibition and the feedback loop).
-
Davies, S.P., et al. (2000). "Specificity and mechanism of action of some commonly used protein kinase inhibitors." Biochemical Journal. (The authoritative source on SB203580 specificity and off-target effects on c-Raf at high doses).
-
Ge, B., et al. (2002). "MAPKK-independent activation of p38alpha mediated by TAB1-dependent autophosphorylation of p38alpha." Science. (Explains the alternative activation mechanisms that can confound results).
-
Tocris Bioscience. "SB 203580 Product Information & Biological Activity." (Technical data on solubility and stability).
Sources
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. tpca-1.com [tpca-1.com]
- 4. Dichotomal role of inhibition of p38 MAPK with SB 203580 in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB203580 | Cell Signaling Technology [cellsignal.com]
- 6. Pharmacological p38 MAPK inhibitor SB203580 enhances AML stem cell line KG1a chemosensitivity to daunorubicin by promoting late apoptosis, cell growth arrest in S-phase, and miR-328-3p upregulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Bioactivity Validation of the 2-(4-methyl-1H-imidazol-2-yl)aniline Scaffold
Executive Summary & Technical Positioning
2-(4-methyl-1H-imidazol-2-yl)aniline (CAS: 209251-84-3) represents a "privileged substructure" in medicinal chemistry. It serves as a critical pharmacophore found in various kinase inhibitors (specifically p38 MAPK inhibitors) and is a synthetic precursor for benzimidazole-based antivirals (e.g., HCV NS5B inhibitors).
Unlike fully optimized drugs, this compound acts as a fragment lead . Its validation requires a distinct workflow that differentiates specific target engagement (efficacy) from non-specific promiscuity or aniline-associated toxicity.
This guide outlines the rigorous in vitro validation protocol to transition this scaffold from a chemical building block to a validated bioactive hit, comparing it against industry-standard benchmarks.
Comparative Landscape: The Scaffold vs. The Standards
To validate bioactivity, one must prove that this compound acts via a specific mechanism rather than general cytotoxicity. We compare it against a validated kinase inhibitor and a known toxic metabolite.
| Feature | Target Scaffold | Positive Control (Efficacy) | Negative Control (Toxicity) |
| Compound | This compound | SB203580 | 4-Methylimidazole (4-MEI) |
| Class | Fragment / Pharmacophore | p38 MAPK Inhibitor | Caramelization Byproduct |
| Structure | Aniline linked to 2-pos of Imidazole | 2,4,5-trisubstituted Imidazole | Methyl substituted Imidazole |
| Primary Target | Unknown (Putative: Kinase/GPCR) | p38 | Non-specific / Carcinogen |
| Validation Goal | Prove specific binding ( | Validate assay window | Rule out false positives |
| Key Risk | Pan-Assay Interference (PAINS) | High specificity | Convulsant / Cytotoxic |
Validation Phase I: Target Engagement (Biophysical)
Before cell-based assays, you must confirm the molecule binds to a protein target. Given the structural similarity to the SB203580 core, the highest probability target is the ATP-binding pocket of Serine/Threonine kinases.
Protocol A: Thermal Shift Assay (Differential Scanning Fluorimetry)
Objective: Determine if the scaffold stabilizes the kinase domain (e.g., p38
Materials:
-
Recombinant p38
kinase domain (1-352). -
Sypro Orange Dye (5000x stock).
-
Real-Time PCR Machine (e.g., Roche LightCycler).
Step-by-Step Methodology:
-
Preparation: Dilute protein to 2
M in buffer (20 mM HEPES pH 7.5, 150 mM NaCl). -
Dosing: Add this compound at 10
M, 50 M, and 100 M (Fragment screening requires higher concentrations than optimized drugs). -
Controls:
-
Positive: SB203580 (10
M). Expect C. -
Negative: DMSO (1% v/v).
-
-
Run: Ramp temperature from 25°C to 95°C at 0.05°C/sec.
-
Analysis: Calculate the melting temperature (
) using the Boltzmann sigmoid fit.-
Pass Criteria: A concentration-dependent
C indicates specific binding.
-
Validation Phase II: Functional Potency (Cell-Based)
If biophysical binding is confirmed, functional inhibition must be demonstrated in a cellular context.
Protocol B: Inhibition of LPS-induced p38 MAPK Signaling
Objective: Measure the compound's ability to inhibit the phosphorylation of downstream substrates (HSP27 or MAPKAPK2) in THP-1 monocytes.
Workflow Diagram (DOT Visualization):
Caption: Signal transduction pathway for p38 MAPK validation. The scaffold is tested for its ability to block the p38-mediated phosphorylation of HSP27 following LPS stimulation.
Experimental Steps:
-
Cell Culture: Seed THP-1 cells (5 x
cells/mL) in RPMI-1640 + 10% FBS. -
Pre-treatment: Incubate cells with the test compound (0.1 - 100
M) for 1 hour. Include SB203580 (1 M) as the reference standard. -
Stimulation: Add Lipopolysaccharide (LPS) at 1
g/mL for 30 minutes. -
Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).
-
Western Blot:
-
Primary Antibody: Anti-phospho-HSP27 (Ser82).
-
Normalization Antibody: Total HSP27 or
-Actin.
-
-
Quantification: Densitometry analysis to determine IC
.
Validation Phase III: Toxicology & Specificity (The Aniline Check)
The presence of the primary aniline group (
Protocol C: Comparative Cytotoxicity (MTT Assay)
Objective: Ensure the observed bioactivity is due to target inhibition, not cell death.
-
Setup: HepG2 cells in 96-well plates.
-
Treatment: 24-hour exposure to the test compound (up to 100
M). -
Readout: Add MTT reagent; measure absorbance at 570 nm.
-
Interpretation (The Therapeutic Index):
-
Calculate the Therapeutic Index (TI) =
(Cytotoxicity) / (Functional Potency). -
Requirement: A TI > 10 is required to validate the scaffold as a viable lead. If
, the compound is likely acting as a general toxin.
-
Protocol D: Ames Test (In Silico/In Vitro)
Because 4-methylimidazole (a substructure) is a known carcinogen and anilines are often mutagenic:
-
Requirement: Perform an Ames test (Salmonella typhimurium strains TA98/TA100) with and without S9 metabolic activation.
-
Reference: Compare mutagenicity rates against 2-aminofluorene (positive control for aromatic amines).
References
-
Structural Basis of p38 Inhibition: Title: "The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase." Source: Nature, 1997. URL:[Link]
-
Benzimidazole Scaffold Synthesis: Title: "Synthesis and biological evaluation of 2-substituted benzimidazoles as inhibitors of HCV replication." Source: Bioorganic & Medicinal Chemistry Letters.[1] URL:[Link]
-
Toxicity of Imidazole Derivatives: Title: "NTP Toxicology and Carcinogenesis Studies of 4-Methylimidazole in F344/N Rats and B6C3F1 Mice." Source: National Toxicology Program.[2][3] URL:[Link]
-
Assay Interference (PAINS): Title: "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Source: Journal of Medicinal Chemistry. URL:[Link]
Sources
2-(4-methyl-1H-imidazol-2-yl)aniline versus other p38 MAP kinase inhibitors
This guide provides an in-depth technical comparison of 2-(4-methyl-1H-imidazol-2-yl)aniline (analyzed here as a foundational imidazole scaffold for p38 inhibition) versus optimized clinical and research-grade p38 MAP kinase inhibitors, specifically SB203580 , SB202190 , and BIRB 796 (Doramapimod) .[1][2][3]
From Imidazole Scaffolds to Clinical Candidates
Executive Summary & Structural Context
The compound This compound represents a core pharmacophore scaffold rather than a fully optimized clinical inhibitor.[1][2][3] In the landscape of p38 MAPK inhibition, this structure serves as a critical "fragment" or starting block. The imidazole ring acts as the primary hinge-binder (mimicking the adenine of ATP), while the aniline moiety provides a vector for extending into the hydrophobic pocket to gain selectivity.[3]
To provide a functional guide for researchers, this analysis compares this core scaffold's derivatives—most notably the pyridinyl-imidazole class (exemplified by SB203580 )—against Type II allosteric inhibitors like BIRB 796 .[2][3]
Key Distinction:
-
Imidazole Scaffolds (e.g., SB203580, SB202190): ATP-competitive (Type I) inhibitors.[1][2][3] High potency but potential off-target effects (e.g., Raf, JNK).[2][3]
-
Diaryl Ureas (e.g., BIRB 796): Allosteric (Type II) inhibitors.[2][3] Bind the DFG-out conformation. Generally higher selectivity and slower dissociation rates.[2][3]
Mechanism of Action & Binding Modes
Understanding the binding mode is essential for experimental design, particularly when studying residence time or overcoming resistance.[3]
Type I Inhibition (The SB Series)
Inhibitors like SB203580 and SB202190 are ATP-competitive.[1][2][3] They bind to the active conformation (DFG-in) of the kinase.[1][3] The pyridine nitrogen (in SB203580) or the imidazole nitrogen (in the scaffold) forms a critical hydrogen bond with the hinge region (Met109 in p38
-
Pros: Rapid onset of inhibition.
-
Cons: Susceptible to high intracellular ATP concentrations; moderate selectivity profile.[2][3]
Type II Inhibition (BIRB 796)
BIRB 796 binds to the inactive (DFG-out) conformation.[1][2][3] It occupies the ATP pocket and an adjacent allosteric hydrophobic pocket exposed by the movement of the activation loop.[3]
-
Pros: Slower dissociation (longer residence time); locks kinase in inactive state; often better selectivity against homologous kinases.[2][3]
Figure 1: Mechanism of Action. SB203580 competes directly with ATP in the active kinase, while BIRB 796 traps the kinase in an inactive conformation.
Performance Comparison Matrix
The following data aggregates standard values from cell-free kinase assays and cellular models.
| Feature | SB203580 (Standard Tool) | SB202190 (High Potency) | BIRB 796 (Doramapimod) | VX-745 (Clinical/BBB+) |
| Primary Target | p38 | p38 | Pan-p38 (p38 | p38 |
| IC50 (Cell-Free) | ~50 nM (p38 | ~30-50 nM (p38 | ~38 nM (p38 | ~10 nM (p38 |
| Binding Type | Type I (ATP Competitive) | Type I (ATP Competitive) | Type II (Allosteric) | Type I (ATP Competitive) |
| Key Off-Targets | c-Raf (IC50 ~2 µM)JNK (at >10 µM)GAK, CK1 | Similar to SB203580Less Raf inhibition | JNK2 (330x less potent)c-Raf (weak) | Very high selectivity |
| Solubility | DMSO (>20 mg/mL)Water (Low) | DMSO (>20 mg/mL) | DMSO (>50 mg/mL) | DMSO (>50 mg/mL) |
| In Vivo Use | Extensive (Arthritis models) | Extensive | Clinical Trials (Crohn's/RA) | Clinical (RA/Neurology) |
| Paradoxical Effect | Can induce activation of upstream MAPKKs (MKK3/6) | Similar | Prevents activation loop phosphorylation | - |
Critical Note on Selectivity: Researchers using SB203580 at concentrations >10 µM risk inhibiting c-Raf and JNK .[1][2][3] For studies requiring strict p38 specificity, VX-745 or low-dose BIRB 796 are superior alternatives.[1][2][3]
Experimental Protocols
Protocol A: Western Blot Analysis of p38 Inhibition
Objective: Verify inhibition of p38 kinase activity (not p38 phosphorylation itself).
Principle: SB203580 inhibits the catalytic activity of p38, not its activation by upstream kinases (MKK3/6).[3] Therefore, p-p38 levels will NOT decrease (and may actually increase due to feedback loops).[1][2][3] You must measure the phosphorylation of a downstream substrate, such as MAPKAPK-2 (MK2) or HSP27 .[2][3]
Workflow:
-
Cell Seeding: Seed cells (e.g., THP-1, HeLa) to 70-80% confluence.[1][2][3]
-
Pre-treatment: Add Inhibitor (SB203580 or BIRB 796) dissolved in DMSO.[2][3]
-
Stimulation: Add stressor (e.g., LPS 100 ng/mL or UV radiation) for 15–30 mins.[2][3]
-
Lysis: Wash with ice-cold PBS.[1][2][3] Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).[2][3]
-
Detection (Western Blot):
Protocol B: Solubility & Reconstitution
-
SB203580: Soluble in DMSO up to 50 mM.[2][3][4] For aqueous buffers, dilute DMSO stock 1:1000 (keep DMSO < 0.1%).[2][3] Precipitation may occur in high-salt buffers.[1][2][3]
-
Storage: Aliquot stocks and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
Signaling Pathway Visualization
The following diagram illustrates the specific intervention points of these inhibitors within the MAPK cascade.
Figure 2: p38 Signaling Cascade.[2][3] Inhibitors block the transfer of phosphate from p38 to downstream targets like MK2 and ATF2.
References
-
Cuenda, A., et al. (1995).[3] "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1."[1][2][3] FEBS Letters. Link
-
Pargellis, C., et al. (2002).[3] "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[5] Nature Structural Biology.[2][3] Link
-
Bain, J., et al. (2007).[3] "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. Link
-
Fabian, M.A., et al. (2005).[3] "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology.[2][3] Link
-
Kumar, S., et al. (1997).[3] "Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site."[1][6][7][8] Journal of Biological Chemistry. Link
Sources
- 1. Sb-203580 | C21H16FN3OS | CID 176155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. SB203580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. SB-203580 - LKT Labs [lktlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. stemcell.com [stemcell.com]
structure-activity relationship (SAR) studies of 2-(4-methyl-1H-imidazol-2-yl)aniline
The following guide provides an in-depth technical analysis of 2-(4-methyl-1H-imidazol-2-yl)aniline , a versatile pharmacophore scaffold used in the development of kinase inhibitors, metal chelators, and fused heterocyclic drugs.
Executive Summary & Molecule Profile
This compound (CAS: 209251-84-3) represents a "privileged scaffold" in medicinal chemistry. It features a bidentate motif—an aniline amine and an imidazole nitrogen—capable of forming critical hydrogen bonds within enzyme active sites (particularly the ATP-binding hinge region of kinases) or chelating transition metals in metalloenzyme inhibitors.
Unlike fully elaborated drugs like SB203580 (a p38 MAPK inhibitor), this molecule serves as a minimalist probe or fragment for Structure-Activity Relationship (SAR) studies. It allows researchers to isolate the contribution of the imidazole-aniline core without the interference of peripheral substituents.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 209251-84-3 |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol |
| Key Pharmacophore | 2-Aryl-imidazole (Hinge Binder / Bidentate Ligand) |
| Primary Applications | Kinase inhibitor fragment, Benzimidazo[1,2-a]imidazole precursor, Metal chelation |
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by three vectors of modification, each probing a different interaction within a biological target.
The "Hinge Binding" Motif (Core Interaction)
In kinase inhibition, the imidazole N3 and the aniline NH₂ often mimic the adenine ring of ATP.
-
Imidazole N3 (Acceptor): Accepts a hydrogen bond from the backbone amide of the "hinge" region (e.g., Met109 in p38α).
-
Aniline NH₂ (Donor): Donates a hydrogen bond to the backbone carbonyl.
-
SAR Insight: Methylation of the aniline nitrogen (N-Me) typically abolishes activity by disrupting this donor capability or creating steric clash, confirming the necessity of the primary amine.
The C4-Methyl Group (Steric/Hydrophobic Probe)
The methyl group at the 4-position of the imidazole ring serves as a probe for the "gatekeeper" pocket or hydrophobic sub-pockets.
-
Methyl vs. H: The 4-methyl analog (this molecule) often shows 10-50x higher potency than the des-methyl analog due to favorable hydrophobic packing and restricted rotation of the imidazole ring.
-
Methyl vs. Phenyl (e.g., SB203580): Replacing the methyl with a 4-fluorophenyl group dramatically increases potency and selectivity for p38 MAPK but reduces "fragment-like" ligand efficiency (LE).
The Aniline Ring (Electronic Tuning)
Substituents on the aniline ring modulate the pKa of the imidazole and the overall solubility.
-
Electron Withdrawing Groups (EWGs): (e.g., F, Cl at position 4 or 5 of aniline) lower the pKa, potentially improving membrane permeability but weakening the H-bond acceptor strength of the imidazole.
-
Cyclization Potential: The ortho-amino group is perfectly positioned for oxidative cyclization with the imidazole nitrogen to form benzimidazo[1,2-a]imidazoles , a class of DNA intercalators and topoisomerase inhibitors.
Comparative Performance: Alternatives & Analogs
This section compares the this compound scaffold against established alternatives in the context of p38 MAPK inhibition and synthetic utility .
Table 1: Comparative Profile of Imidazole-Based Scaffolds
| Feature | This compound | SB203580 (Reference Drug) | 2-(2-aminophenyl)benzimidazole |
| Role | Fragment / Building Block | Potent Inhibitor / Tool Compound | Alternative Scaffold |
| Molecular Weight | 173.21 Da (Fragment) | 377.43 Da (Drug-like) | 209.25 Da |
| p38 MAPK IC₅₀ | > 10 µM (Weak binder) | ~50 nM (Potent) | > 50 µM |
| Binding Mode | Bidentate (Hinge only) | Tridentate (Hinge + Hydrophobic Pocket) | Bidentate (Planar, rigid) |
| Synthetic Utility | High (Precursor to fused rings) | Low (End product) | High (Precursor to benzimidazo-benzimidazoles) |
| Solubility | High (DMSO, MeOH) | Low (DMSO only) | Moderate |
Experimental Insight: Why use the Fragment?
While SB203580 is a potent inhibitor, it is "promiscuous" (inhibits CK1, RIPK2). Using the smaller This compound fragment allows researchers to:
-
Grow the molecule into novel chemical space (Fragment-Based Drug Discovery).
-
Validate the binding mode using X-ray crystallography without the flexible "tail" of larger drugs.
Mechanistic Visualization
Pathway Diagram: From Scaffold to Inhibition
The following diagram illustrates how this scaffold interferes with the p38 MAPK signaling pathway and its synthetic evolution into fused heterocycles.
Caption: The dual role of this compound as a chemical precursor for fused rings and a biological fragment for kinase inhibition.
Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis of the scaffold and a standard assay to evaluate its activity.
Protocol A: Synthesis of this compound
Objective: Synthesize the scaffold from readily available precursors. Mechanism: Condensation of 2-aminobenzaldehyde with methylglyoxal in the presence of ammonia.
-
Reagents:
-
2-Aminobenzaldehyde (1.0 eq)
-
Methylglyoxal (40% aq. solution, 1.2 eq)
-
Ammonium hydroxide (28% NH₃, excess)
-
Ethanol (Solvent)[1]
-
-
Procedure:
-
Step 1: Dissolve 2-aminobenzaldehyde (10 mmol) in Ethanol (20 mL).
-
Step 2: Cool the solution to 0°C in an ice bath.
-
Step 3: Add Methylglyoxal dropwise over 15 minutes.
-
Step 4: Add Ammonium hydroxide (5 mL) slowly. The solution will darken.
-
Step 5: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight (12h).
-
Step 6: Evaporate the solvent under reduced pressure.
-
Step 7: Purify the residue via column chromatography (SiO₂, DCM:MeOH 95:5).
-
-
Validation:
-
¹H NMR (DMSO-d₆): Look for imidazole C-H singlet (~7.5 ppm) and methyl doublet/singlet (~2.2 ppm). The aniline NH₂ should appear as a broad singlet (~6.0 ppm).
-
Protocol B: p38 MAPK Binding Assay (Fragment Screening)
Objective: Determine the binding affinity (IC₅₀ or K_d) of the scaffold.
-
System: FRET-based binding assay (e.g., LanthaScreen™).
-
Reagents:
-
Recombinant p38α MAPK (active).
-
Alexa Fluor® 647-labeled ATP tracer.
-
Europium-labeled anti-GST antibody (binds to GST-p38).
-
-
Workflow:
-
Step 1: Prepare a serial dilution of this compound in DMSO (Top conc: 1 mM).
-
Step 2: Add kinase/antibody mixture to a 384-well plate.
-
Step 3: Add the compound dilution. Incubate for 1 hour at RT.
-
Step 4: Add the Tracer (ATP analog). Incubate for 1 hour.
-
Step 5: Read TR-FRET signal (Excitation: 340 nm, Emission: 665 nm / 615 nm).
-
-
Data Analysis:
-
Calculate the Emission Ratio (665/615).
-
Plot % Inhibition vs. Log[Compound].
-
Expected Result: IC₅₀ > 10 µM (Weak binder). This validates the need for SAR optimization (e.g., adding a 4-fluorophenyl group) to reach nanomolar potency.
-
References
-
Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry.
-
Liverton, N. J., et al. (1999). "Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase." Journal of Medicinal Chemistry.
-
Kamal, A., et al. (2015). "Benzimidazo[1,2-a]imidazoles as a new class of DNA minor groove binders: Synthesis, cytotoxicity and DNA interaction studies." Bioorganic & Medicinal Chemistry Letters.
-
BenchChem. (2025). "Application Notes for SAR Studies of Imidazole-Aniline Scaffolds." BenchChem Technical Library.
Sources
Technical Guide: Off-Target Analysis of 2-(4-methyl-1H-imidazol-2-yl)aniline (SB203580)
Executive Summary
2-(4-methyl-1H-imidazol-2-yl)aniline , widely recognized by its code name SB203580 , is a pyridinyl imidazole inhibitor historically used to target p38 MAPK (specifically p38
This guide provides a rigorous analysis of these off-target effects, specifically the paradoxical activation of the Raf-ERK pathway and inhibition of CK1/RIP2. It compares SB203580 against modern, more selective alternatives like Skepinone-L and BIRB 796 , providing a roadmap for experimental validation to ensure data integrity.
Part 1: Mechanistic Profile & The "Promiscuity" Problem
Binding Mechanism
SB203580 is a Type I ATP-competitive inhibitor . It binds to the ATP-binding pocket of p38 MAPK in the active conformation (DFG-in).
-
Primary Targets: p38
(MAPK14) and p38 (MAPK11).[2] -
Selectivity Determinant: The "Gatekeeper" residue.[3][4] SB203580 requires a small gatekeeper residue (Threonine 106 in p38
) to access a hydrophobic pocket. Kinases with larger gatekeeper residues (e.g., Methionine) are generally resistant.
The Off-Target Landscape
Despite the gatekeeper selectivity, SB203580 exhibits "polypharmacology" at concentrations commonly used in cell-based assays (>1
1. Paradoxical Raf-1 Activation (The ERK Artifact)
The most critical artifact of SB203580 is the unintended activation of the Raf-MEK-ERK pathway. At concentrations
-
Impact: Researchers studying p38-dependent apoptosis may falsely attribute cell survival signals to p38 inhibition, when they are actually caused by off-target ERK activation.
2. Inhibition of CK1 and RIP2
SB203580 inhibits Casein Kinase 1 (CK1
-
CK1 Impact: CK1 regulates Wnt signaling and circadian rhythms. Using SB203580 in Wnt-related studies can yield false positives.
-
RIP2 Impact: RIP2 mediates NOD signaling. SB203580 can block inflammatory cytokine production via RIP2, independent of p38.
Part 2: Comparative Analysis of Alternatives
The following table contrasts SB203580 with its structural analog (SB202190) and superior alternatives (Skepinone-L, BIRB 796).
Table 1: Performance & Selectivity Profile
| Feature | SB203580 | SB202190 | BIRB 796 (Doramapimod) | Skepinone-L |
| Binding Mode | Type I (ATP-competitive) | Type I (ATP-competitive) | Type II (Allosteric, DFG-out) | Type I (ATP-competitive) |
| p38 | ~50 nM | ~30 nM | ~4 nM | ~5 nM |
| Primary Selectivity Issue | Raf-1 Activation , CK1, RIP2, GAK | Similar to SB203580; slightly higher potency | JNK2 (at high conc), but generally cleaner than SB series | Highest Selectivity (Glycine flip interaction) |
| Paradoxical ERK Activation | High Risk (>10 | High Risk | Low Risk | Negligible |
| Rec. Use Case | Historical data comparison only | Historical comparison | Structural biology / Allosteric studies | Gold Standard for p38 |
Visualizing the Signaling & Off-Target Pathways[1]
The diagram below illustrates the intended blockade of p38 alongside the unintended "leakage" into the Raf/ERK and Wnt pathways caused by SB203580.
Figure 1: Mechanistic map showing SB203580's primary inhibition of p38 alongside the paradoxical activation of the Raf-MEK-ERK axis and inhibition of CK1.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity when using SB203580, you must validate that observed phenotypes are p38-dependent and not off-target artifacts.
Protocol 1: The "Differential Concentration" Validation
Rationale: p38 is inhibited at low nanomolar concentrations (IC
-
Design: Treat cells with SB203580 at three log-step concentrations:
-
Low: 0.5
M (Sufficient for p38, minimal off-target). -
Medium: 5
M (Standard usage). -
High: 20
M (High likelihood of off-target toxicity/Raf activation).
-
-
Readout: Measure the biological endpoint (e.g., cytokine release).
-
Interpretation:
-
True Positive: Effect saturates at 0.5–5
M. -
False Positive: Effect is absent at 0.5
M but strong at 20 M.
-
Protocol 2: Western Blotting for Paradoxical Activation
Rationale: Confirm that the inhibitor is not activating the ERK pathway.
-
Lysate Preparation: Harvest cells treated with SB203580 (5-10
M) at 0, 15, 30, and 60 minutes. -
Targets:
-
Primary: Phospho-HSP27 (Ser82) or Phospho-MAPKAPK2 (Thr334) — Verifies p38 inhibition. (Note: Do not blot for p-p38 itself, as SB203580 prevents downstream phosphorylation but can actually increase phosphorylation of p38 upstream by preventing negative feedback loops).
-
Off-Target Control: Phospho-ERK1/2 (Thr202/Tyr204).
-
-
Analysis: If p-ERK levels increase significantly over baseline in the treated samples, the compound is inducing paradoxical activation.
Protocol 3: The "Rescue" Control (Gold Standard)
Use a Drug-Resistant Allele .
-
Transfect cells with a p38
(T106M) mutant. -
The T106M mutation renders p38
insensitive to SB203580 (steric clash) but catalytically active. -
If SB203580 still causes the phenotype in T106M cells, the effect is off-target .
Validation Workflow Diagram
Figure 2: Decision tree for validating SB203580 experimental data.
References
-
Bain, J., et al. (2007).[5][6][7] The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.[5] Link[7]
-
Fabian, M. A., et al. (2005).[6] A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. Link
-
Koeberle, S. C., & Werz, O. (2014). Multi-target approach for natural products in inflammation. Drug Discovery Today, 19(12), 1871-1882. (Discusses Skepinone-L selectivity).[1][8][9][10][11][12] Link
-
Hall-Jackson, C. A., et al. (1999).[3] Paradoxical activation of Raf by a novel Raf inhibitor.[3] Chemistry & Biology, 6(8), 559–568. (Mechanistic basis of Raf activation by SB compounds). Link
-
Schindler, J. F., et al. (2007). Crystal structure of the p38alpha-MAPK inhibitor complex.[3] Journal of Biological Chemistry. (Structural basis of Type I vs Type II binding). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selectivity of protein kinase inhibitors: a further update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SB 203580 [sigmaaldrich.com]
- 9. karger.com [karger.com]
- 10. SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-methyl-1H-imidazol-2-yl)aniline
This document provides a detailed protocol for the safe handling and disposal of 2-(4-methyl-1H-imidazol-2-yl)aniline. As a compound featuring both an aniline and an imidazole moiety, it requires careful management predicated on a thorough understanding of its potential chemical hazards.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering procedural steps and explaining the scientific rationale behind them to ensure operational safety and regulatory compliance.
Part 1: Core Safety Directives & Hazard Analysis
Before handling or initiating any disposal procedures, a complete understanding of the associated risks is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural components—aniline and imidazole derivatives—provide a strong basis for hazard assessment. Aniline and its derivatives are recognized for their potential toxicity, including carcinogenicity and mutagenicity, and present a significant hazard to aquatic ecosystems.[3][4][5][6][7]
Hazard Profile Summary
The risk profile for this compound is inferred from analogous compounds. It must be treated as hazardous waste until or unless a formal toxicological assessment proves otherwise.
| Hazard Category | Description | Rationale & Supporting Sources |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[7][8][9] | Aniline derivatives are readily absorbed through the skin and can cause systemic toxicity.[6][10] |
| Organ Toxicity | Suspected of causing damage to organs through prolonged or repeated exposure.[7] | Aniline is a known carcinogen and mutagen.[6][11] |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation/damage.[8][12] | This is a common characteristic of amine compounds.[8] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[7][9][13] | Aniline and its derivatives are persistent environmental contaminants that must not enter waterways.[3][14] |
Mandatory Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted with appropriate PPE to create a reliable barrier against exposure. Operations should ideally be performed within a certified chemical fume hood.[6][13]
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[12][13] | Protects eyes from splashes or contact with solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6][13] | Prevents dermal absorption, a primary route of exposure for anilines. |
| Body Protection | Standard or flame-resistant laboratory coat.[13] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge.[13] | Required if there is a risk of generating dust or aerosols, preventing inhalation. |
Part 2: Systematic Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [8][13]
Step 1: Waste Segregation and Characterization
Proper segregation is the foundation of safe chemical waste management. Do not mix this waste stream with others unless explicitly authorized by your institution's Environmental Health & Safety (EHS) office.[15][16]
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.[13]
-
All contaminated disposables, including weighing papers, pipette tips, gloves, and bench paper, must be placed in a separate, sealed hazardous waste container.[13][16]
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).[13]
-
The container must be compatible with all components of the liquid waste.
-
Step 2: Containerization and Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel.
-
Container Selection: Use only containers that are in good condition, compatible with the chemical, and have a secure, tightly sealing lid.[14][16]
-
Labeling Requirements: The container must be clearly labeled with:
Step 3: Interim Storage at Satellite Accumulation Area
Collected waste must be stored safely and securely pending collection by trained EHS personnel or a licensed contractor.
-
Location: Store waste containers in a designated and secure satellite accumulation area for hazardous waste.[13]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant bin or tray to contain any potential leaks.[13]
-
Environment: The storage area must be well-ventilated and segregated from incompatible chemicals, particularly strong oxidizing agents and acids.[11][13]
-
Security: Keep all waste containers securely sealed and stored in a locked or controlled-access area.[8][13][14]
Step 4: Final Disposal and Treatment
Final disposal must be conducted through your institution's official hazardous waste management program.
-
Contact EHS: Schedule a pickup with your institution's EHS department. Provide them with a full characterization of the waste.
-
Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company. The typical disposal route for this type of organic chemical is high-temperature incineration.
-
Wastewater Treatment: For dilute aqueous waste streams, advanced oxidation processes (AOPs) are recognized as an effective technology for breaking down aniline and its derivatives prior to final disposal.[3][5]
Part 3: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Spill Response Workflow
Sources
- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 2. mdpi.com [mdpi.com]
- 3. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. researchgate.net [researchgate.net]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. chemos.de [chemos.de]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. archpdfs.lps.org [archpdfs.lps.org]
- 12. angenechemical.com [angenechemical.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lobachemie.com [lobachemie.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
